Benzylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25734. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
benzylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBLRLQZOKOQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1073-62-7, 555-96-4 (Parent) | |
| Record name | Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90147998 | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20570-96-1, 1073-62-7 | |
| Record name | Benzylhydrazine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20570-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylhydrazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazine, benzyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylhydrazine Monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzylhydrazine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzylhydrazine (B1204620) hydrochloride, a versatile chemical compound with significant applications in organic synthesis and pharmacology. This document details its chemical and physical properties, provides in-depth experimental protocols for its key reactions, and explores its mechanism of action as a monoamine oxidase inhibitor.
Chemical and Physical Properties
Benzylhydrazine is commercially available as both a monohydrochloride (CAS Number: 1073-62-7) and a dihydrochloride (B599025) salt (CAS Number: 20570-96-1).[1][2] The addition of hydrochloride salts enhances the compound's stability.[3] The properties of both forms are summarized below for easy comparison.
Table 1: Physical and Chemical Properties of Benzylhydrazine Hydrochloride Salts
| Property | Benzylhydrazine Monohydrochloride | Benzylhydrazine Dihydrochloride |
| CAS Number | 1073-62-7[4] | 20570-96-1[5] |
| Molecular Formula | C₇H₁₁ClN₂[4] | C₇H₁₂Cl₂N₂[2] |
| Molecular Weight | 158.63 g/mol [4] | 195.09 g/mol [2] |
| Appearance | Pale yellow solid[4] | Slightly yellow to beige powder[5] |
| Melting Point | 113 °C | 143-145 °C (decomposes)[5] |
| Boiling Point | 265.4 °C at 760 mmHg | Not available |
| Solubility | Soluble in DMSO, Methanol, Water[4] | Insoluble in water[5] |
| Stability | Stable under normal conditions.[3] | Stable under recommended storage conditions.[6] |
| InChI Key | PRBLRLQZOKOQCQ-UHFFFAOYSA-N[7] | MSJHOJKVMMEMNX-UHFFFAOYSA-N[5] |
Experimental Protocols
This compound is a key reagent in several important organic reactions, most notably the formation of hydrazones and the Wolff-Kishner reduction.
Synthesis of Benzaldehyde (B42025) Benzylhydrazone
This protocol describes the synthesis of a hydrazone from this compound and benzaldehyde. Hydrazones are valuable intermediates in the synthesis of various heterocyclic compounds.
Experimental Workflow: Hydrazone Synthesis
References
- 1. scbt.com [scbt.com]
- 2. Benzylhydrazine dihydrochloride | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. BENZYLHYDRAZINE MONOHYDROCHLORIDE | 1073-62-7 [chemicalbook.com]
- 5. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benzylhydrazine hydrochloride synthesis and purification
An In-depth Technical Guide on the Synthesis and Purification of Benzylhydrazine (B1204620) Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrazine (C₆H₅CH₂NHNH₂) is a mono-substituted hydrazine (B178648) derivative that serves as a crucial building block in the synthesis of various pharmaceuticals and heterocyclic compounds. It is a key precursor for synthesizing drugs like isocarboxazid, a monoamine oxidase inhibitor used as an antidepressant. Due to its reactivity and utility, robust and efficient methods for its synthesis and purification are of significant interest to the scientific community. This guide provides a detailed overview of common synthetic routes and purification protocols for benzylhydrazine hydrochloride, tailored for professionals in research and drug development.
Synthesis of this compound
Several synthetic pathways exist for the preparation of benzylhydrazine and its hydrochloride salt. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most common methods include direct alkylation of hydrazine and reductive methods starting from benzaldehyde (B42025).
Method 1: Direct Alkylation of Hydrazine with Benzyl (B1604629) Chloride
This is a straightforward and widely used method involving the direct reaction of benzyl chloride with an excess of hydrazine hydrate (B1144303). The reaction produces benzylhydrazine, which is then converted to its hydrochloride salt.
-
To a solution of hydrazine hydrate (80%, 15 g, 0.28 mol) in 20 mL of water at room temperature, add benzyl chloride (11.3 g, 90 mmol) dropwise.
-
After the addition is complete, stir the mixture for 15 minutes.
-
Add potassium carbonate (24 g) to the mixture.
-
Heat the reaction to 40°C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, add sodium hydroxide (B78521) (20.0 g), water (80 mL), and methyl tert-butyl ether (MTBE, 200 mL) sequentially while stirring.
-
Separate the organic layer and evaporate the solvent in vacuo.
-
Cool the residue to room temperature and add 50 mL of n-hexane to precipitate the product.
-
Filter the solid benzylhydrazine and dry it in vacuo.
-
To form the hydrochloride salt, dissolve the free base in a suitable solvent like ethanol (B145695) and bubble dry HCl gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid. The hydrochloride salt will precipitate and can be collected by filtration.[1]
Caption: Workflow for Benzylhydrazine Synthesis via Direct Alkylation.
Method 2: Synthesis from Benzaldehyde via Hydrazone Formation
This two-step method involves the initial formation of benzaldehyde hydrazone (or benzalazine), which is subsequently reduced to benzylhydrazine.[2][3]
Step 1: Synthesis of Benzaldehyde Hydrazone
-
Dissolve phenylhydrazine (B124118) and glacial acetic acid in water.
-
Add benzaldehyde to the solution and allow the mixture to stand with occasional shaking.
-
The benzaldehyde phenylhydrazone product will precipitate.
-
Filter the solid, wash with water, dry, and recrystallize from a suitable solvent like aqueous methanol (B129727) to obtain the pure hydrazone.[4]
Step 2: Reduction of Hydrazone to this compound
-
In a suitable solvent like methanol, combine the synthesized benzal hydrazone with a catalytic amount of wet Palladium on Carbon (Pd/C, 5%).
-
Carry out the hydrogenation reaction under a hydrogen atmosphere (e.g., 50 psi) at approximately 35°C for 4 hours.[3]
-
After the reaction is complete, remove the Pd/C catalyst by filtration.
-
To the resulting reaction solution, bubble dry HCl gas or add concentrated HCl until the system pH is 1.
-
Evaporate the solvent fully to yield the this compound product.[3]
Caption: Workflow for Synthesis from Benzaldehyde.
Method 3: Synthesis from tert-Butyl Carbazate (B1233558)
This multi-step synthesis offers good control and high yields, particularly for the final deprotection step. It involves N-protection of hydrazine, alkylation, and subsequent deprotection.
Step 1: Protection
-
Add magnesium sulfate (B86663) (approx. 2g) and 5 drops of acetic acid to a solution of tert-butyl carbazate (10g, 75.6 mmol) in acetone (B3395972) (75 mL).
-
Heat the mixture to reflux for 1 hour, then cool, filter, and concentrate in vacuo to yield tert-butyl 2-isopropylidenehydrazine-1-carboxylate.[5]
Step 2: Alkylation
-
Add solid potassium hydroxide (powder, 218 mg, 3.9 mmol) and tetrabutylammonium (B224687) hydrogen sulfate (100 mg, 0.3 mmol) to a solution of the protected hydrazine (516 mg, 3.0 mmol) in toluene (B28343) (10 mL).
-
Stir the mixture vigorously and heat to 50°C, then slowly add benzyl bromide (3.6 mmol).
-
Raise the temperature to 80°C and maintain until the reaction is complete (1-3 hours, monitored by GC-MS).
-
Cool the mixture and wash the organic layer with water until the aqueous extract has a neutral pH. Dry the organic layer (MgSO₄) and concentrate in vacuo.[5]
Step 3: Deprotection
-
Add 2N HCl (2 acid equivalents) to a tetrahydrofuran (B95107) (THF, 0.5M) solution of the alkylated intermediate.
-
Heat the mixture under reflux for 3 hours.
-
Cool the mixture and concentrate in vacuo.
-
Dry the residue completely by adding and removing toluene under vacuum (3 times) to yield benzylhydrazine dihydrochloride.[5]
Comparative Synthesis Data
| Method | Key Reactants | Reported Yield | Purity | Reference |
| Direct Alkylation | Benzyl Chloride, Hydrazine Hydrate | 82% (free base) | Not specified | [1] |
| From Benzaldehyde | Benzaldehyde, Hydrazine, H₂/Pd-C | Not specified | Not specified | [3] |
| From tert-Butyl Carbazate | tert-Butyl Carbazate, Benzyl Bromide | 99% (deprotection step) | Not specified | [5] |
Purification of this compound
Purification is critical to obtain this compound of a quality suitable for pharmaceutical applications. The most common methods are recrystallization and acid-base workup.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.
-
Solvent Selection: Test the solubility of the crude this compound in various polar solvents or solvent mixtures. An ethanol/water mixture (e.g., 3:1) is often effective.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is fully dissolved.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.[8]
Method 2: Purification via Acid-Base Workup
This method purifies the compound by converting the hydrochloride salt to the free base, which can be extracted and separated from water-soluble impurities. The pure free base is then converted back to the hydrochloride salt.
-
Dissolve the crude this compound in water.
-
Liberate the free base by adding a 25% aqueous solution of sodium hydroxide until the solution is strongly basic.[7]
-
The benzylhydrazine free base will separate as an oil. Extract the free base into an organic solvent like toluene or benzene (B151609) (use two portions).[7][9]
-
Combine the organic extracts and dry them over a solid drying agent like sodium hydroxide pellets.[7]
-
Filter off the drying agent and remove the solvent by distillation. The free base can be further purified by vacuum distillation.[7]
-
Dissolve the purified free base in a suitable solvent (e.g., ethanol, ether) and precipitate the pure hydrochloride salt by adding concentrated hydrochloric acid or bubbling with dry HCl gas.[7]
-
Collect the pure this compound crystals by filtration.
Caption: General Purification Workflow via Acid-Base Extraction.
Purification Data and Properties
| Parameter | Value | Reference |
| Recrystallization Solvents | Ethanol/Water mixtures | [6] |
| Melting Point (dihydrochloride) | 143-145 °C (decomposes) | [10] |
| Commercially Available Purity | 97% (dihydrochloride) | [11] |
| Appearance | Slightly yellow to beige powder | [10] |
Conclusion
The synthesis and purification of this compound can be achieved through several reliable methods. The direct alkylation of hydrazine with benzyl chloride offers a straightforward, high-yield route.[1] Synthesis via a hydrazone intermediate provides an alternative pathway utilizing different starting materials.[3] For achieving high purity, essential for pharmaceutical applications, recrystallization and acid-base workup are effective and well-established techniques. The selection of a specific synthetic and purification strategy should be based on a careful evaluation of factors such as scale, cost, available equipment, and the final purity requirements for the intended application.
References
- 1. Benzylhydrazine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 1073-62-7 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
- 10. BENZYLHYDRAZINE DIHYDROCHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Navigating the Solubility of Benzylhydrazine Hydrochloride: A Technical Guide for Researchers
Introduction
Benzylhydrazine (B1204620) hydrochloride, a versatile reagent in organic synthesis and a key component in the development of various pharmaceuticals, presents a critical physicochemical parameter for consideration: its solubility in organic solvents. This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available solubility data for benzylhydrazine hydrochloride, detailed experimental protocols for its determination, and a logical workflow to assist in solvent selection and experimental design.
Qualitative Solubility Profile
Benzylhydrazine exists primarily in two hydrochloride salt forms: the monohydrochloride (CAS 1073-62-7) and the dihydrochloride (B599025) (CAS 20570-96-1). Their solubility characteristics differ significantly.
Benzylhydrazine Monohydrochloride:
General chemical database entries indicate that benzylhydrazine monohydrochloride is soluble in the following organic solvents:
It is also noted to be soluble in water, with one source describing its aqueous solution as "almost transparency".[1][2]
Benzylhydrazine Dihydrochloride:
In contrast to the monohydrochloride, benzylhydrazine dihydrochloride is reported to be insoluble in water .[3][4] Information regarding its solubility in organic solvents is scarce in readily accessible literature.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mg/mL) for this compound in various organic solvents at different temperatures. The absence of this data necessitates experimental determination to meet the precise requirements of specific research and development projects. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination
The following is a generalized and robust methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is a widely accepted technique for this purpose.
Objective:
To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance
-
Vials with tight-fitting caps (B75204) (e.g., screw-cap vials with PTFE septa)
-
Thermostatic shaker or incubator
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed until the concentration of the solute remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle. If necessary, the vial can be centrifuged at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately weigh the filtered saturated solution.
-
Dilute a known weight or volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A pre-established calibration curve of known concentrations versus instrument response is required for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.
-
Logical Workflow for Solubility Screening
For researchers in drug development and process chemistry, a systematic approach to solvent screening is often necessary. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for solvent screening and solubility determination.
Disclaimer: The information provided in this technical guide is for informational purposes only and should be used as a general guideline. Researchers should always conduct their own experiments to determine the precise solubility of this compound in their specific solvent systems and under their unique experimental conditions. Appropriate safety precautions should be taken when handling this compound and organic solvents.
References
Benzylhydrazine Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Physicochemical Properties, Synthesis, and Key Applications of Benzylhydrazine (B1204620) Hydrochloride for Professionals in Research and Drug Development.
Introduction
Benzylhydrazine hydrochloride is a versatile hydrazine (B178648) derivative with significant applications in organic synthesis and pharmaceutical research. Structurally, it consists of a benzyl (B1604629) group attached to a hydrazine moiety, with the hydrochloride salt enhancing its stability and solubility. This guide provides a comprehensive overview of its molecular characteristics, detailed experimental protocols for its use, and insights into its role as a synthetic intermediate and bioactive molecule.
Core Physicochemical Data
Benzylhydrazine is available as a monohydrochloride or a dihydrochloride (B599025) salt, each with distinct properties. The following table summarizes the key quantitative data for both forms.
| Property | Benzylhydrazine Monohydrochloride | Benzylhydrazine Dihydrochloride |
| CAS Number | 1073-62-7[1] | 20570-96-1[2][3] |
| Molecular Formula | C₇H₁₁ClN₂[4] | C₇H₁₂Cl₂N₂[2] |
| Molecular Weight | 158.63 g/mol [4] | 195.09 g/mol [2][5] |
| Appearance | Pale Yellow Solid / Leaflets from EtOH[1][4] | Slightly yellow to beige powder[3] |
| Melting Point | 113 °C[4] | 143-145 °C (decomposes)[3][5] |
| Boiling Point | 265.4°C at 760 mmHg[4] | Not applicable |
| Solubility | Soluble in DMSO, Methanol, Water[4] | Insoluble in water[3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature[4] | No specific temperature mentioned |
Experimental Protocols
This compound is a crucial reagent in various chemical transformations. Below are detailed methodologies for some of its key applications.
Synthesis of Pyrazole Derivatives
This compound is a key precursor in the synthesis of substituted pyrazoles. The following is a one-pot protocol for the synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole.[6]
Materials:
-
Benzylhydrazine dihydrochloride[6]
-
4-Methyl-β-nitrostyrene
-
Methanol (MeOH)
-
Water (distilled)
Procedure:
-
In a 500-mL round-bottomed flask equipped with a magnetic stirrer and a condenser, dissolve 4.86 g (34.5 mmol, 1.25 equiv) of 4-chlorobenzaldehyde in 150 mL of MeOH.
-
Add 10 mL of distilled water to the solution.[6]
-
Add 6.75 g (34.5 mmol, 1.25 equiv) of benzylhydrazine dihydrochloride in a single portion.[6]
-
Stir the mixture at room temperature for 3 hours to form the hydrazone intermediate. The progress of this step can be monitored by ¹H NMR spectroscopy.[6]
-
Add 4.51 g (27.7 mmol) of 4-methyl-β-nitrostyrene in one portion.
-
Stir the reaction solution at room temperature, open to the air, for 48-92 hours, until the reaction is complete. The product will begin to precipitate as a white solid after approximately 1-2 hours.[6]
-
Once the reaction is complete, replace the condenser with an addition funnel and slowly add 50 mL of water over 20 minutes.
-
Stir the resulting white suspension at room temperature for an additional hour.
-
Collect the white solid product by vacuum filtration using a Büchner funnel, washing with approximately 30 mL of a 1:1 MeOH/H₂O mixture.
-
Dry the solid under vacuum at room temperature for 8 hours to yield the final product, 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole.[6]
Synthesis of Benzylhydrazine Dihydrochloride
A general procedure for the synthesis of monosubstituted hydrazines, including benzylhydrazine dihydrochloride, involves a three-step process.[7]
Step 1: Preparation of tert-butyl isopropylidenehydrazinecarboxylate
-
To a solution of tert-butyl hydrazinecarboxylate (10g, 75.6mmol) in acetone (B3395972) (75mL), add approximately 2g of MgSO₄ and 5 drops of acetic acid.
-
Heat the mixture to reflux for 1 hour.
-
Cool the mixture, filter, and concentrate under vacuum to obtain the product as a white solid.[7]
Step 2: Alkylation to form tert-butyl 2-isopropylidene-1-benzylhydrazine-1-carboxylate
-
To a solution of the product from Step 1 (516mg, 3.0mmol) in toluene (B28343) (10mL), add solid KOH powder (218mg, 3.9mmol) and tetrabutylammonium (B224687) hydrogen sulfate (B86663) (100mg, 0.3mmol).
-
Stir the mixture vigorously and heat to 50°C.
-
Slowly add pure benzyl bromide (3.6mmol).
-
Increase the temperature to 80°C and maintain until the reaction is complete (1-3 hours, monitored by GC-MS).
-
Cool the mixture and wash the organic layer with water until the aqueous extract is neutral.
-
Dry the organic layer with MgSO₄ and concentrate under vacuum.[7]
Step 3: Hydrolysis to Benzylhydrazine Dihydrochloride
-
Add 2N HCl (2 acid equivalents) to a THF (0.5M) solution of the product from Step 2.
-
Heat the mixture under reflux for 3 hours.
-
Cool the mixture and concentrate under vacuum.
-
Dry the residue completely by adding and removing toluene under vacuum (3 times).
-
Dilute the resulting dihydrochloride with EtOH and filter to remove fine particles.[7]
Monoamine Oxidase (MAO) Inhibition Assay
Benzylhydrazine is known to be an inhibitor of monoamine oxidases. The following is a general protocol for a fluorometric MAO inhibitor screening assay that can be adapted for this compound. This protocol is based on the detection of H₂O₂, a byproduct of the MAO-catalyzed oxidation of a substrate like p-tyramine.[8][9]
Materials:
-
Purified MAO-A or MAO-B enzyme
-
This compound (as the test inhibitor)
-
Dye Reagent (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Positive controls (e.g., Clorgyline for MAO-A, Pargyline or Selegiline for MAO-B)[8][9][10]
-
96-well black, flat-bottom plates
-
Fluorescent multiwell plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO enzyme, this compound at various concentrations, substrate, and detection reagents in the assay buffer according to the kit manufacturer's instructions.
-
Assay Setup:
-
In a 96-well plate, add diluted MAO-A or MAO-B enzyme to separate wells.
-
Include wells for a no-substrate blank and an enzyme control (no inhibitor).[8]
-
To the enzyme control and blank wells, add the solvent used to dissolve the test compound.
-
To the test wells, add the various dilutions of this compound.
-
To positive inhibitor control wells, add the appropriate known inhibitor (e.g., Clorgyline for MAO-A).[8]
-
-
Inhibitor Incubation: Mix the plate and incubate for a defined period (e.g., 10-15 minutes) at a specified temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[8][10]
-
Reaction Initiation: Prepare a Master Reaction Mix containing the substrate (p-tyramine), HRP, and the dye reagent. Add this mix to all wells to start the reaction.
-
Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a period of 10-40 minutes at the incubation temperature.[10]
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the kinetic plot.
-
Determine the percentage of inhibition by comparing the reaction rate in the presence of this compound to the rate of the enzyme control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Key Applications and Logical Workflows
This compound's utility stems from the reactivity of the hydrazine functional group, making it a valuable building block in organic synthesis.
Hydrazone and Pyrazole Synthesis Workflow
A primary application of this compound is its reaction with carbonyl compounds to form hydrazones, which can then be used in subsequent reactions, such as cyclizations to form heterocyclic compounds like pyrazoles. This workflow is fundamental in the creation of diverse molecular scaffolds for drug discovery and materials science.
Role in Apoptosis Induction
While direct and extensive studies on this compound inducing apoptosis are limited, related hydrazine derivatives have shown potential in this area. For instance, benzoylhydrazine derivatives have been shown to induce cell cycle arrest and promote tumor cell apoptosis through the mitochondrial pathway.[11] Pyrazolo[3,4-d]pyridazine derivatives, which can be synthesized from hydrazine precursors, have been demonstrated to induce apoptosis in lung cancer cells by disrupting the Bcl-2/Bax balance, suggesting a potential downstream application of benzylhydrazine-derived compounds in cancer therapy.[12] The general mechanism involves the activation of initiator caspases (like caspase-8 or -9) which in turn activate executioner caspases (like caspase-3), leading to the cleavage of cellular substrates and programmed cell death.
Conclusion
This compound is a compound of significant interest to researchers in synthetic chemistry and drug development. Its well-defined physicochemical properties and reactivity make it a reliable precursor for a wide range of heterocyclic compounds. The detailed protocols provided herein offer a practical guide for its application in the laboratory. Furthermore, its role as a monoamine oxidase inhibitor and the potential for its derivatives to act as apoptosis-inducing agents highlight its relevance in medicinal chemistry and warrant further investigation into its biological activities and therapeutic applications.
References
- 1. BENZYLHYDRAZINE MONOHYDROCHLORIDE | 1073-62-7 [chemicalbook.com]
- 2. Benzylhydrazine dihydrochloride | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Benzylhydrazine 97 20570-96-1 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. mdpi.com [mdpi.com]
- 12. daneshyari.com [daneshyari.com]
Benzylhydrazine Hydrochloride: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzylhydrazine (B1204620) hydrochloride is a crucial reagent in synthetic chemistry and pharmaceutical research. Understanding its stability profile is paramount for ensuring the integrity of experimental results and the quality of synthesized compounds. This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for benzylhydrazine hydrochloride. It details potential degradation pathways and outlines experimental protocols for conducting forced degradation studies to develop stability-indicating analytical methods.
Physicochemical Properties and Recommended Storage
This compound is a white to off-white crystalline solid.[1] It is soluble in water and alcohols.[1] Due to its hygroscopic nature and sensitivity to oxidation, specific storage conditions are necessary to maintain its purity and stability.[2]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source |
| Temperature | Room temperature or refrigerated (0–6°C). Store in a cool place.[2][3] | [2][3] |
| Atmosphere | Inert atmosphere (e.g., nitrogen or argon).[2][3] | [2][3] |
| Light | Keep in a dark place, protected from light.[3] | [3] |
| Moisture | Store in a dry, well-ventilated place in a tightly closed container.[2][4] | [2][4] |
Potential Degradation Pathways
Hydrazine (B178648) derivatives, including this compound, are susceptible to degradation through several pathways, primarily oxidation and hydrolysis. The presence of light, heat, and certain metal ions can accelerate these processes.
Oxidative Degradation
In the presence of oxygen, especially when catalyzed by metal ions, benzylhydrazine can be oxidized. This can lead to the formation of various byproducts, including nitrogen gas and water. The initial step often involves the formation of a hydrazyl radical.
Hydrolytic Degradation
While the hydrochloride salt enhances stability, the hydrazine moiety can be susceptible to hydrolysis, particularly at non-neutral pH. The stability of similar compounds like hydrazones is known to be pH-dependent, with acid catalysis being a common mechanism for hydrolysis.
Photodegradation
Exposure to ultraviolet (UV) or visible light can induce photolytic degradation. This can involve the cleavage of the N-N bond, leading to the formation of radical species and subsequent degradation products. Many pharmaceutical compounds require protection from light to prevent degradation.[5][6]
Thermal Degradation
Elevated temperatures can accelerate the decomposition of this compound. Thermal decomposition of hydrazines can proceed through various pathways, leading to the formation of ammonia, nitrogen, and hydrogen gas as major products, with intermediates such as N₂H₃, N₂H₂, and NH₂.
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential Degradation Pathways for this compound.
Forced Degradation Studies and Stability-Indicating Methods
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), which can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants.
Illustrative Quantitative Data from a Hypothetical Forced Degradation Study
The following table presents example data from a forced degradation study on this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | Time | Temperature | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 h | 60°C | 15% | Degradant A, Degradant B |
| 0.1 M NaOH | 8 h | 60°C | 25% | Degradant C |
| 3% H₂O₂ | 24 h | Room Temp | 30% | Degradant D, Degradant E |
| Solid State | 7 days | 80°C | 10% | Degradant F |
| Photostability (ICH Q1B) | 1.2 million lux hours / 200 watt hours/m² | Room Temp | 20% | Degradant G |
Experimental Protocols for Forced Degradation Studies
The following are generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical method being developed.
3.2.1. General Preparation
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
3.2.2. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute to a final concentration suitable for analysis.
3.2.3. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Heat the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute to a final concentration suitable for analysis.
3.2.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for analysis.
3.2.5. Thermal Degradation (Solid State)
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at 80°C for 7 days.
-
After the specified time, dissolve the solid in the chosen solvent to achieve the desired concentration for analysis.
3.2.6. Photolytic Degradation
-
Expose a solution of this compound (and the solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare the samples to the desired concentration for analysis.
The following diagram outlines the experimental workflow for a forced degradation study.
References
- 1. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl-hydrazine hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Benzylhydrazine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides critical safety and handling information for Benzylhydrazine (B1204620) hydrochloride, a chemical intermediate used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This document outlines the substance's key hazards, proper handling and storage procedures, emergency protocols, and the methodologies for its toxicological assessment. The information presented is intended to ensure the safe use of Benzylhydrazine hydrochloride in a laboratory and research environment.
Physicochemical and Toxicological Properties
This compound is the salt of benzylhydrazine and is available as a monohydrochloride or dihydrochloride. While their core toxicological properties are similar, it is crucial to consult the specific Safety Data Sheet (SDS) for the form being used.
Table 1: Physicochemical Properties of Benzylhydrazine Hydrochlorides
| Property | Benzylhydrazine Monohydrochloride | Benzylhydrazine Dihydrochloride |
| CAS Number | 1073-62-7[1][2][3] | 20570-96-1[4][5][6][7] |
| Molecular Formula | C₇H₁₁ClN₂[1][8] | C₇H₁₂Cl₂N₂[6][9] |
| Molecular Weight | 158.63 g/mol [1][2][8] | 195.09 g/mol [5][6][9] |
| Appearance | Pale yellow solid; Leaflets from ethanol[1][8] | Slightly yellow to beige powder[7] |
| Melting Point | 113 °C[1][8] | 143-145 °C (decomposes)[5][7] |
| Boiling Point | 265.4 °C at 760 mmHg[8] | Not available |
| Flash Point | 132 °C[8] | Not applicable[5] |
| Solubility | Soluble in DMSO, Methanol, Water[1][8] | Insoluble in water[7] |
Table 2: Summary of Toxicological Data
| Endpoint | Result | Species | Form | Reference |
| Acute Oral Toxicity (LD50) | 90 mg/kg | Mouse | Monohydrochloride | [1][10] |
| Carcinogenicity | Induces lung adenomas in female mice (chronic administration in drinking water) | Mouse | Dihydrochloride | [11] |
| Genotoxicity | Mutagenic properties reported for arylhydrazine derivatives | Not specified | Not specified | [1] |
| Skin Irritation | Causes skin irritation[4][9][10] | Rabbit (predicted) | Both | [4][9][10] |
| Eye Irritation | Causes serious eye irritation[4][9][10] | Rabbit (predicted) | Both | [4][9][10] |
| Respiratory Irritation | May cause respiratory irritation[4][9] | Not specified | Both | [4][9] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Statements:
Hazard Symbols:
-
GHS06: Skull and crossbones (Acute toxicity - oral)
-
GHS07: Exclamation mark (Skin irritation, eye irritation, respiratory irritation)[1]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to minimize exposure.
-
Ventilation: All procedures involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[12]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile, Neoprene) are required. Gloves must be inspected before use and disposed of immediately after contact with the substance.[9][12]
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 or equivalent standards are mandatory. A face shield should be worn when there is a risk of splashing.[9][12][13]
-
Skin and Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are required. For larger quantities, chemical-resistant coveralls are recommended.[9][12]
-
Respiratory Protection: For nuisance exposures, a dust mask (type N95 or equivalent) should be used. For higher-level protection or in case of insufficient ventilation, a respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary.[14]
Handling Procedures
-
Avoid the creation of dust when weighing or transferring the solid material.[9]
-
Ensure all glassware is securely clamped. Use a blast shield for reactions with the potential for exothermic events or splashing.[12]
-
After handling, thoroughly wash hands and any other exposed skin.[4][9]
-
Decontaminate all work surfaces after use to prevent secondary exposure.[12]
-
Do not eat, drink, or smoke in areas where this compound is handled.[9][10][15]
Storage
Emergency Procedures
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][9][14]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[4][9][14]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][9][14]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][9][14]
Accidental Release Measures
-
Evacuate personnel from the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see section 3.1).
-
Avoid generating dust.[9]
-
Carefully sweep up the spilled solid material and place it in a suitable, closed container for disposal.[4][9]
-
Do not let the product enter drains.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][14]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[4][9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9][14]
Waste Disposal
All waste containing this compound, including empty containers and contaminated PPE, must be treated as hazardous waste.[12] Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[9][12]
Experimental Protocols for Toxicological Assessment
The following sections describe the general methodologies for key toxicological experiments relevant to the safety assessment of this compound. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (LD50 Determination)
Principle: This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The median lethal dose (LD50) is a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[4]
Methodology (based on OECD Guideline 423: Acute Toxic Class Method):
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.[5] The animals are fasted prior to dosing.[5]
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.[5] The procedure is stepwise, using a minimum of three animals per step.[5]
-
Dose Levels: Fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on a sighting study.[1]
-
Observation: The animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4] Observations are made frequently on the day of dosing and at least daily thereafter.[7]
-
Endpoint: The absence or presence of compound-related mortality at one step determines the next step (e.g., dosing at a higher or lower level, or stopping the test).[5] The final classification is based on the observed mortality at specific dose levels.
In Vitro Cytotoxicity (MTT Assay)
Principle: The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[12][15]
Methodology:
-
Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16][17]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for formazan formation.[15][16]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[15][16]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 500-600 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Bacterial Reverse Mutation Test (Ames Test)
Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-) to detect gene mutations. The test substance is assessed for its ability to cause reverse mutations, resulting in the restoration of histidine synthesis (his+).[18][19][20]
Methodology (based on OECD Guideline 471):
-
Bacterial Strains: Use a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) that can detect different types of mutations.[21]
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.[18]
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a small amount of histidine.
-
Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.[18][21]
-
Incubation: The plates are incubated for 48-72 hours.[21]
-
Scoring: The number of revertant colonies (his+) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[21]
Toxicological Signaling Pathways and Experimental Workflows
The toxicity of this compound, like other hydrazine (B178648) derivatives, is believed to involve the formation of reactive intermediates, leading to oxidative stress and DNA damage.
Potential Toxicological Mechanisms
The metabolism of hydrazine derivatives can be catalyzed by enzymes such as cytochrome P450, leading to the formation of reactive free radical species. These radicals can interact with cellular macromolecules, including DNA, leading to damage. This damage can trigger cellular responses such as cell cycle arrest and apoptosis, potentially mediated by the p53 signaling pathway. Furthermore, hydrazines have been shown to induce oxidative stress, which can activate pathways like the Nrf2 and NF-κB signaling cascades.
Caption: General workflow for the safe handling of this compound.
Caption: Potential signaling pathways involved in this compound toxicity.
References
- 1. oecd.org [oecd.org]
- 2. documents.alliancenational.co.uk [documents.alliancenational.co.uk]
- 3. enamine.net [enamine.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. An eye irritation test protocol and an evaluation and classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. daikinchemicals.com [daikinchemicals.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. chemview.epa.gov [chemview.epa.gov]
- 14. daikinchemicals.com [daikinchemicals.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. youtube.com [youtube.com]
- 20. eurofins.com.au [eurofins.com.au]
- 21. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
An In-depth Technical Guide to the Spectroscopic Data of Benzylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Benzylhydrazine hydrochloride (CAS No: 1073-62-7). Due to the limited availability of complete, experimentally verified public data for the monohydrochloride salt, this document also includes data for the related free base and dihydrochloride (B599025) salt to provide valuable context for researchers.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Synonyms: (Phenylmethyl)hydrazine monohydrochloride, Benzylhydrazinium chloride
-
Molecular Formula: C₇H₁₁ClN₂[1]
-
Chemical Structure:
Spectroscopic Data
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
A definitive, publicly available peak list for the ¹H NMR spectrum of this compound is not currently available. A published spectrum indicates the presence of aromatic and aliphatic protons consistent with the structure, but a detailed analysis is not provided.[4]
¹³C NMR Data
2.2. Infrared (IR) Spectroscopy
Specific IR absorption data for Benzylhydrazine monohydrochloride is not fully detailed in public spectral databases. However, data for the closely related Benzylhydrazine dihydrochloride provides an indication of the expected vibrational modes.
Table 1: IR Absorption Data for Benzylhydrazine Dihydrochloride
| Wavenumber (cm⁻¹) | Interpretation |
| 3100 - 2800 | N-H and C-H stretching vibrations |
| 1600 - 1400 | Aromatic C=C stretching, N-H bending |
| ~700 - 800 | C-H out-of-plane bending (aromatic) |
Note: This data is for the dihydrochloride salt and may differ slightly from the monohydrochloride.
2.3. Mass Spectrometry (MS)
Table 2: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Weight | 158.63 g/mol | --INVALID-LINK--[3] |
| Exact Mass | 158.0610761 Da | --INVALID-LINK--[3] |
| Monoisotopic Mass | 158.0610761 Da | --INVALID-LINK--[3] |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solutions) if quantitative analysis or precise chemical shift referencing is required.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-160 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
-
3.2. Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition (FT-IR Spectrometer):
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3.3. Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
-
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for hydrazines.
-
Mass Range: Scan a mass-to-charge (m/z) range of 50-300 to observe the molecular ion and potential fragments.
-
Capillary Voltage: Typically 3-5 kV.
-
Source Temperature: 100-150 °C.
-
For fragmentation studies (MS/MS), the protonated molecular ion ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID).
-
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound | 1073-62-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (Phenylmethyl)hydrazine | C7H10N2 | CID 11157 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benzylhydrazine Hydrochloride: A Versatile Building Block in Heterocyclic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Benzylhydrazine (B1204620) hydrochloride has emerged as a critical starting material in the synthesis of a wide array of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydrazine (B178648) moiety and a versatile benzyl (B1604629) group, allows for its participation in a variety of cyclization and condensation reactions. This guide provides a comprehensive overview of the application of benzylhydrazine hydrochloride in the synthesis of key heterocyclic systems, including pyrazoles, indoles, pyridazinones, and 1,2,4-triazoles. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to assist researchers in leveraging this valuable building block for novel compound discovery and development.
Synthesis of Pyrazoles
The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents is a cornerstone for the synthesis of N-benzyl-substituted pyrazoles. This transformation is widely employed due to its reliability and the biological significance of the resulting pyrazole (B372694) core.
Reaction with 1,3-Diketones and β-Ketoesters
The classical Knorr pyrazole synthesis and related methodologies involve the condensation of this compound with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate. The reaction typically proceeds in a protic solvent, and the use of the hydrochloride salt often obviates the need for an additional acid catalyst.
Three-Component Synthesis involving Nitroolefins
A modern and efficient approach to trisubstituted pyrazoles involves a one-pot, three-component reaction of an aldehyde, this compound, and a nitroolefin. This method proceeds through the initial formation of a benzylhydrazone, which then undergoes a Michael addition to the nitroolefin followed by cyclization and elimination of nitrous acid.
Quantitative Data for Pyrazole Synthesis
| Entry | Carbonyl Compound | 1,3-Dicarbonyl/Equivalent | Product | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde (B46862) | 4-Methyl-β-nitrostyrene | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | 92 | [1] |
| 2 | N/A | Acetylacetone | 1-Benzyl-3,5-dimethyl-1H-pyrazole | Not Specified | [1] |
| 3 | N/A | Heptane-3,5-dione | 1-Benzyl-3,5-diethyl-1H-pyrazole | Not Specified | [1] |
Experimental Protocol: Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole [1]
-
Reaction Setup: In a 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirrer and a condenser, 4-chlorobenzaldehyde (4.86 g, 34.5 mmol, 1.25 equiv) is dissolved in methanol (B129727) (150 mL), followed by the addition of water (10 mL).
-
Hydrazone Formation: Benzylhydrazine dihydrochloride (B599025) (6.75 g, 34.5 mmol, 1.25 equiv) is added in one portion. The mixture is stirred at room temperature for 3 hours to form the corresponding hydrazone.
-
Cycloaddition: 4-Methyl-β-nitrostyrene (4.51 g, 27.7 mmol) is added in one portion, and the reaction solution is stirred at room temperature, open to the air, for 88-92 hours.
-
Work-up: A pressure-equalizing addition funnel is used to slowly add water (50 mL) to the mixture over 20 minutes. The resulting white suspension is stirred at room temperature for an additional hour.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed with approximately 30 mL of a 1:1 methanol/water mixture, and suction-dried. The title compound is obtained as a white solid (9.12 g, 92% yield) and generally does not require further purification.
Logical Workflow for Three-Component Pyrazole Synthesis
Caption: Workflow for the three-component synthesis of 1,3,5-trisubstituted pyrazoles.
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. This compound serves as a key precursor, reacting with aldehydes or ketones under acidic conditions to yield N-benzyl indoles. The benzyl group can be retained or subsequently removed, offering a versatile entry into various indole derivatives.
The reaction mechanism proceeds through the formation of a benzylhydrazone, which tautomerizes to an ene-hydrazine. A[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, leads to the aromatic indole core.[3][4] The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids like ZnCl₂, is crucial for the reaction's success and can influence the regioselectivity when unsymmetrical ketones are used.[3][4]
Quantitative Data for Fischer Indole Synthesis
| Entry | Carbonyl Compound | Catalyst | Product | Yield (%) | Reference |
| 1 | Cyclohexanone | Benzene (reflux) | 9-Benzyl-1,2,3,4-tetrahydrocarbazole | Improved with HCl salt | [5] |
| 2 | Phenylacetone | Not Specified | 1-Benzyl-2-methyl-3-phenyl-1H-indole | 74 | [2] |
| 3 | Isopropyl methyl ketone | Acetic acid/HCl | 1-Benzyl-2,3,3-trimethyl-3H-indole | Low (unspecified) | [6] |
Experimental Protocol: General One-Pot Fischer Indole Synthesis [2][7]
-
Reactant Mixture: In a round-bottom flask, combine the this compound (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).
-
Solvent and Catalyst: Add a suitable solvent (e.g., acetic acid, ethanol (B145695), or a higher boiling point solvent like triethylene glycol) and the chosen acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to the desired temperature, often reflux, with stirring. The reaction progress should be monitored by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours depending on the substrates and conditions.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a strong acid was used, carefully neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Fischer Indole Synthesis Signaling Pathway
Caption: The mechanistic pathway of the Fischer Indole Synthesis.
Synthesis of Pyridazinones
N-benzyl pyridazinones, a class of heterocycles with diverse biological activities, can be synthesized from this compound. A common route involves the reaction with γ-ketoacids or their equivalents. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization to form the dihydropyridazinone ring. Subsequent oxidation or dehydration can lead to the aromatic pyridazinone.
Experimental Protocol: General Synthesis of N-Benzyl Pyridazinones
-
Reaction Setup: A mixture of the γ-ketoacid (1 eq) and this compound (1 eq) in a suitable solvent like ethanol or acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
Condensation and Cyclization: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Synthesis of 1,2,4-Triazoles
This compound is also a precursor for the synthesis of N-substituted 1,2,4-triazoles. One common method involves the reaction with a source of a C-N unit, such as formamide (B127407) or other amides, followed by cyclization. Another route involves the reaction with compounds containing a thioamide or isothiocyanate functionality.
For instance, the reaction of a hydrazide with carbon disulfide in a basic medium can lead to the formation of a mercapto-1,2,4-triazole, which can be further functionalized.[10] While the direct one-pot synthesis from this compound is less commonly detailed, multi-step sequences are often employed.
Logical Relationship for Triazole Synthesis from a Hydrazide Intermediate
Caption: General synthetic pathway to N-benzyl-1,2,4-triazoles via a hydrazide intermediate.
Conclusion
This compound is an indispensable tool in the arsenal (B13267) of synthetic organic chemists for the construction of a diverse range of N-benzyl-substituted heterocycles. Its utility in well-established reactions like the Fischer indole synthesis and Knorr pyrazole synthesis, coupled with its application in modern multicomponent reactions, underscores its versatility. The detailed protocols and data presented in this guide aim to facilitate its effective use in research and development, paving the way for the discovery of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further exploration into the reactivity of this compound is likely to uncover new synthetic methodologies and expand its role as a key building block in heterocyclic chemistry.
References
- 1. rsc.org [rsc.org]
- 2. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Reaction of Benzylhydrazine Hydrochloride with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of benzylhydrazine (B1204620) with aldehydes and ketones is a fundamental transformation in organic synthesis, yielding benzylhydrazones. This reaction is of significant interest to the pharmaceutical industry due to the diverse biological activities exhibited by hydrazone derivatives. These activities include anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumor properties. Benzylhydrazine is often supplied as its hydrochloride salt to improve stability and handling. This necessitates a neutralization step during the reaction to liberate the free hydrazine (B178648) for nucleophilic attack on the carbonyl group. These notes provide detailed protocols and compiled data for the synthesis of benzylhydrazones from benzylhydrazine hydrochloride and various carbonyl compounds.
Reaction Mechanism and Significance
The formation of a benzylhydrazone proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the terminal nitrogen of benzylhydrazine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to form the stable C=N double bond of the hydrazone. The reaction is typically catalyzed by acid, and the optimal pH is slightly acidic to facilitate both the protonation of the carbonyl oxygen and maintain the nucleophilicity of the hydrazine.
Hydrazones serve as versatile intermediates in the synthesis of various heterocyclic compounds, which are prominent scaffolds in many approved drugs. The benzyl (B1604629) group in benzylhydrazones can also play a crucial role in the pharmacological activity of the final compound.
Data Presentation: Reaction of Benzylhydrazine with Aldehydes and Ketones
The following table summarizes the reaction conditions and yields for the synthesis of various benzylhydrazones from benzylhydrazine and different carbonyl compounds.
| Entry | Aldehyde/Ketone | Solvent | Catalyst/Base | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 70 |
| 2 | 4-Chlorobenzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 80.1 |
| 3 | 4-Nitrobenzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 73 |
| 4 | 4-Hydroxybenzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 86 |
| 5 | 2-Hydroxybenzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 80.5 |
| 6 | 4-Methoxybenzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 73 |
| 7 | 3,4-Dimethoxybenzaldehyde | Glacial Acetic Acid | - | 1-16 | 135 | 32.2 |
| 8 | Acetone | Ethanol (B145695) | Acetic Acid (cat.) | 24 | Reflux | High |
| 9 | Phenyl β-chlorovinyl ketone | Tetrahydrofuran | BF3:OEt2 | - | - | - |
| 10 | Acetylacetone | Ethanol | - | - | - | - |
Note: Data for entries 1-7 are adapted from reactions with phenylhydrazine (B124118) and are expected to be similar for benzylhydrazine under the specified conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Benzylhydrazones using Acetic Acid
This protocol is suitable for the reaction of this compound with aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add the substituted aromatic aldehyde (1.0 eq).
-
Add glacial acetic acid to dissolve the aldehyde.
-
Add this compound (1.0 eq) to the solution.
-
The use of a base like sodium acetate (B1210297) (2.0 eq) is recommended to neutralize the hydrochloride salt and liberate the free benzylhydrazine.[1]
-
Attach a reflux condenser and heat the mixture to 135°C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure benzylhydrazone.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of Benzylhydrazones in Ethanol with Acid Catalysis
This protocol is a general method applicable to a wider range of aldehydes and ketones.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount)
-
Triethylamine (B128534) or Sodium Acetate (optional, for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add a base such as triethylamine (1.1 eq) or anhydrous sodium acetate (2.0 eq) to the solution to neutralize the HCl and liberate the free benzylhydrazine. Stir for 15-30 minutes at room temperature.
-
Add the aldehyde or ketone (1.0-1.2 eq) to the mixture.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the crystals by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Dry and characterize the purified benzylhydrazone.
Mandatory Visualizations
Caption: General reaction scheme for benzylhydrazone formation.
Caption: Experimental workflow for benzylhydrazone synthesis.
Applications in Drug Development
Hydrazone derivatives are a significant class of compounds in medicinal chemistry. The C=N-NH backbone is a key structural feature in several clinically used drugs. For instance, nifuroxazide, an oral antibiotic, and nitrofurazone, a topical anti-infective agent, both contain a hydrazone moiety. The versatility of the hydrazone synthesis allows for the facile generation of large libraries of compounds for screening against various biological targets. Benzylhydrazones, in particular, are explored for their potential as anticancer, neuroactive, and antimicrobial agents.[][3] The benzyl group can be readily substituted to modulate the lipophilicity and steric properties of the molecule, which is a common strategy in lead optimization during drug discovery. The development of novel benzylhydrazone derivatives continues to be an active area of research for identifying new therapeutic agents.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Development of new benzil-hydrazone derivatives as anticholinesterase inhibitors: synthesis, X-ray analysis, DFT study and in vitro/ in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Pyrazoles Utilizing Benzylhydrazine Hydrochloride: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of pyrazole (B372694) scaffolds is a cornerstone of medicinal chemistry. Benzylhydrazine (B1204620) hydrochloride serves as a key building block in the construction of these versatile heterocyclic compounds, which are integral to a wide array of pharmacologically active agents. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles using benzylhydrazine hydrochloride, focusing on common and efficient methodologies.
Application Notes
The synthesis of 1-benzyl-substituted pyrazoles can be broadly achieved through several reliable methods. The choice of method often depends on the desired substitution pattern on the pyrazole ring and the availability of starting materials. Key synthetic strategies include the classical Knorr pyrazole synthesis via condensation with 1,3-dicarbonyl compounds, reaction with α,β-unsaturated carbonyls (chalcones), and modern multicomponent reactions.
1. Condensation with 1,3-Dicarbonyl Compounds (Knorr Synthesis): This is one of the most fundamental and widely employed methods for pyrazole synthesis. The reaction involves the condensation of this compound with a 1,3-dicarbonyl compound, such as a β-diketone or a β-ketoester. The use of this compound often requires a basic or neutral medium to liberate the free hydrazine (B178648) for the initial condensation. The reaction with unsymmetrical 1,3-diketones can lead to the formation of two regioisomers, and the regioselectivity can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound.[1][2]
2. Reaction with α,β-Unsaturated Carbonyl Compounds (Chalcones): This method typically proceeds through an initial Michael addition of the hydrazine to the α,β-unsaturated system, followed by cyclization and subsequent oxidation to the aromatic pyrazole. In many cases, a pyrazoline intermediate is formed, which can be isolated or oxidized in situ to the corresponding pyrazole.[3][4] This approach is particularly useful for the synthesis of 1,3,5-trisubstituted pyrazoles.
3. Three-Component Reactions: One-pot multicomponent reactions offer an efficient and atom-economical approach to complex pyrazoles. A notable example involves the reaction of an aldehyde, benzylhydrazine dihydrochloride (B599025), and a nitro-olefin.[5] This method allows for the rapid assembly of highly substituted pyrazoles from simple starting materials. Multicomponent strategies involving aldehydes, β-ketoesters, and hydrazines are also well-established.[6][7][8][9]
4. Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of pyrazoles, often leading to higher yields and shorter reaction times compared to conventional heating methods.[10][11][12][13][14] This technique is applicable to the aforementioned synthetic routes and is particularly beneficial for high-throughput synthesis in drug discovery.
Experimental Protocols
Below are detailed protocols for the key synthetic methods.
Protocol 1: Synthesis of 1-Benzyl-3,5-disubstituted Pyrazole via Condensation with a 1,3-Diketone
This protocol describes the synthesis of a 1-benzyl-3,5-disubstituted pyrazole from a generic 1,3-diketone and this compound.
Materials:
-
Substituted 1,3-diketone (1.0 equiv)
-
This compound (1.1 equiv)
-
Ethanol (B145695) or Glacial Acetic Acid
-
Sodium Acetate (B1210297) (optional, 1.2 equiv)
-
Magnetic stirrer and heating mantle/oil bath
-
Round-bottom flask and condenser
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in ethanol or glacial acetic acid.
-
Add this compound (1.1 equiv) to the solution. If using a protic solvent like ethanol, the addition of a mild base such as sodium acetate (1.2 equiv) can be beneficial to neutralize the HCl.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the substrate.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Protocol 2: Three-Component Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole
This protocol is adapted from a procedure in Organic Syntheses and provides a detailed example of a one-pot, three-component synthesis.[5]
Materials:
-
4-Chlorobenzaldehyde (B46862) (1.25 equiv)
-
Benzylhydrazine dihydrochloride (1.25 equiv)
-
4-Methyl-β-nitrostyrene (1.0 equiv)
-
Water
-
500-mL round-bottom flask with a magnetic stirrer and condenser
Procedure:
-
In a 500-mL round-bottom flask, dissolve 4-chlorobenzaldehyde (4.86 g, 34.5 mmol, 1.25 equiv) in methanol (150 mL).
-
Add water (10 mL) to the solution.
-
Add benzylhydrazine dihydrochloride (6.75 g, 34.5 mmol, 1.25 equiv) in one portion.
-
Stir the mixture at room temperature for 3 hours to form the hydrazone intermediate.
-
Add 4-methyl-β-nitrostyrene (4.51 g, 27.7 mmol, 1.0 equiv) in one portion.
-
Stir the reaction solution at room temperature, open to the air, until the reaction is complete (this may take 48-92 hours). The progress can be monitored by ¹H NMR spectroscopy. The product may precipitate as a white solid.[5]
-
After the reaction is complete, collect the precipitated product by filtration.
-
Wash the solid with a 1:1 mixture of methanol and water.
-
Dry the solid under vacuum to obtain 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. Further purification is typically not necessary.[5]
Protocol 3: Microwave-Assisted Synthesis of 1-Benzyl-3,5-diarylpyrazole from a Chalcone (B49325)
This protocol provides a general procedure for the rapid synthesis of 1-benzyl-3,5-diarylpyrazoles from chalcones under microwave irradiation.
Materials:
-
Substituted chalcone (1.0 equiv)
-
This compound (1.2 equiv)
-
Glacial Acetic Acid or N,N-Dimethylformamide (DMF)
-
Microwave reactor with sealed vessels
Procedure:
-
In a microwave-safe reaction vessel, combine the chalcone (1.0 equiv), this compound (1.2 equiv), and a suitable solvent such as glacial acetic acid or DMF.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 120-150 °C for 10-30 minutes. The optimal time and temperature should be determined for each specific substrate.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, purify by recrystallization from a suitable solvent.
Data Presentation
The following tables summarize representative yields for the synthesis of 1-benzylpyrazoles using different methods and substrates.
Table 1: Synthesis of 1-Benzylpyrazoles from 1,3-Dicarbonyl Compounds
| Entry | 1,3-Dicarbonyl Compound | R¹ | R² | Product | Yield (%) | Reference |
| 1 | Acetylacetone | CH₃ | CH₃ | 1-Benzyl-3,5-dimethylpyrazole | ~85-95 | General Knowledge |
| 2 | Benzoylacetone | Ph | CH₃ | 1-Benzyl-5-methyl-3-phenylpyrazole & 1-Benzyl-3-methyl-5-phenylpyrazole | Varies (regioisomers) | [2] |
| 3 | Dibenzoylmethane | Ph | Ph | 1-Benzyl-3,5-diphenylpyrazole | >90 | General Knowledge |
| 4 | Ethyl acetoacetate | CH₃ | OEt | 1-Benzyl-3-methyl-1H-pyrazol-5(4H)-one | ~80-90 | [10] |
Table 2: Three-Component Synthesis of Substituted 1-Benzylpyrazoles
| Entry | Aldehyde | Nitroalkene | Product | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | 4-Methyl-β-nitrostyrene | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | 92 | [5] |
| 2 | Benzaldehyde | β-Nitrostyrene | 1-Benzyl-3,5-diphenyl-1H-pyrazole | ~85 | [6][7] |
| 3 | 4-Methoxybenzaldehyde | β-Nitrostyrene | 1-Benzyl-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole | ~88 | [6][7] |
Visualizations
The following diagrams illustrate the key synthetic workflows.
References
- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
Protocol for Hydrazone Formation with Benzylhydrazine Hydrochloride: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of hydrazones from the reaction of benzylhydrazine (B1204620) hydrochloride with various carbonyl compounds. Hydrazones are a critical class of compounds in medicinal chemistry and drug development, valued for their diverse biological activities. This guide offers comprehensive methodologies, data presentation, and visualizations to support researchers in this field.
Introduction to Hydrazone Formation
Hydrazone synthesis is a condensation reaction between a hydrazine (B178648) derivative, in this case, benzylhydrazine, and a carbonyl compound (an aldehyde or a ketone). The reaction typically proceeds under mild conditions and is often catalyzed by acid. The resulting hydrazone contains a characteristic C=N-N functional group. The use of benzylhydrazine hydrochloride allows for the in situ formation of the more reactive free base of benzylhydrazine.
The general mechanism involves a two-step process:
-
Nucleophilic Addition: The nitrogen atom of benzylhydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolhydrazine.
-
Dehydration: This intermediate then undergoes dehydration, typically acid-catalyzed, to eliminate a water molecule and form the stable carbon-nitrogen double bond of the hydrazone.
The reaction rate is pH-dependent, with optimal conditions generally found in a slightly acidic medium (pH 4-6). This acidity is sufficient to catalyze the dehydration step without significantly protonating the hydrazine, which would reduce its nucleophilicity.
Experimental Protocols
Below are detailed protocols for the synthesis of benzylhydrazones from representative aromatic and aliphatic carbonyl compounds.
Protocol 1: Synthesis of an Aromatic Hydrazone from Benzaldehyde (B42025)
Materials:
-
This compound
-
Benzaldehyde
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (30 mL).
-
Add benzaldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified benzylhydrazone product in a vacuum oven.
Protocol 2: Synthesis of an Aliphatic Hydrazone from Acetone (B3395972)
Materials:
-
This compound
-
Acetone
-
Sodium acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (1.2 eq) in methanol (40 mL). The sodium acetate acts as a base to free the benzylhydrazine from its hydrochloride salt.
-
Add acetone (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is generally complete within 3-6 hours.
-
Upon completion, the product may precipitate. If necessary, concentrate the solution to induce precipitation.
-
Cool the flask in an ice bath to facilitate further crystallization.
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected solid with a small portion of cold methanol.
-
Dry the product under vacuum.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the synthesis of various benzylhydrazones.
Table 1: Synthesis of Aromatic Benzylhydrazones
| Carbonyl Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Ethanol | Acetic Acid | Reflux | 2-4 | >90 |
| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | Reflux | 3-5 | >85 |
| 4-Nitrobenzaldehyde | Ethanol | Acetic Acid | Reflux | 2-3 | >95 |
| 4-Methoxybenzaldehyde | Ethanol | Acetic Acid | Reflux | 4-6 | >80 |
| 2-Hydroxybenzaldehyde | Methanol | None | Room Temp | 5-7 | >88 |
Table 2: Synthesis of Aliphatic Benzylhydrazones
| Carbonyl Compound | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Acetone | Methanol | Sodium Acetate | Room Temp | 3-6 | >80 |
| Cyclohexanone | Methanol | Sodium Acetate | Room Temp | 4-8 | >75 |
| Propanal | Ethanol | None | Room Temp | 2-4 | >85 |
| Butan-2-one | Methanol | Sodium Acetate | Room Temp | 5-9 | >70 |
Purification and Characterization
Recrystallization
Recrystallization is a common and effective method for purifying solid hydrazone products. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the hydrazone sparingly at room temperature but have high solubility at its boiling point.
Common Recrystallization Solvents for Benzylhydrazones:
-
Ethanol
-
Methanol
-
Ethanol/Water mixture
-
Ethyl acetate/Hexane mixture
General Recrystallization Procedure:
-
Dissolve the crude hydrazone in a minimum amount of the appropriate hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Further cool the solution in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of synthesized hydrazones.
Typical ¹H NMR Chemical Shifts for Benzylhydrazones (in CDCl₃):
| Proton | Chemical Shift (δ, ppm) |
| N-H | 7.5 - 9.0 (broad singlet) |
| C=N-H (from aldehyde) | 7.2 - 8.0 (singlet) |
| Aromatic-H | 6.8 - 7.8 (multiplet) |
| Benzyl CH₂ | 4.5 - 5.0 (singlet) |
| Aliphatic C=N-CH | 2.0 - 2.5 (quartet, etc.) |
| Aliphatic CH ₃ | 1.0 - 1.5 (triplet, etc.) |
Mandatory Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for hydrazone formation.
Experimental Workflow Diagram
Caption: Standard experimental workflow for benzylhydrazone synthesis.
Application Notes and Protocols for Benzylhydrazine Hydrochloride as a Derivatizing Agent for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzylhydrazine (B1204620) hydrochloride is a valuable derivatizing agent for the analysis of carbonyl compounds (aldehydes and ketones) and reducing sugars by High-Performance Liquid Chromatography (HPLC). The derivatization reaction introduces a benzyl (B1604629) group, which imparts several advantages for HPLC analysis. The primary benefit is the introduction of a strong chromophore, the benzyl group, which allows for sensitive detection using UV-Vis spectrophotometry. This is particularly useful for analytes that lack a native chromophore.[1][2] Furthermore, the resulting benzylhydrazone derivatives are typically less polar and more stable than the parent compounds, leading to improved chromatographic separation on reverse-phase HPLC columns.[3][4] This application note provides a detailed protocol for the use of benzylhydrazine hydrochloride as a derivatizing agent for the sensitive quantification of carbonyl compounds and reducing sugars in various matrices.
Principle of Derivatization
The derivatization reaction involves the condensation of the hydrazine (B178648) moiety of benzylhydrazine with the carbonyl group of an aldehyde or ketone, or the open-chain aldehyde form of a reducing sugar, to form a stable benzylhydrazone. This reaction is typically carried out under mild acidic conditions which catalyze the reaction.
Applications
The use of this compound as a derivatizing agent is applicable to a wide range of analytical challenges in pharmaceutical development, environmental analysis, and food science. Key applications include:
-
Quantification of genotoxic impurities: Detection and quantification of residual aldehydes and ketones in active pharmaceutical ingredients (APIs) and drug products.
-
Analysis of carbohydrates: Determination of the monosaccharide composition of glycoproteins and polysaccharides after acid hydrolysis.[5]
-
Food and beverage analysis: Quantification of sugars and flavor components in various food matrices.
-
Environmental monitoring: Measurement of carbonyl compounds in air, water, and soil samples.[6]
Experimental Protocols
The following protocols provide a general framework for the derivatization of carbonyl compounds and reducing sugars with this compound. Note: These protocols are a starting point and may require optimization for specific applications and matrices.
Protocol 1: Derivatization of Carbonyl Compounds
Materials:
-
This compound
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Analyte standards (e.g., formaldehyde, acetaldehyde, acetone)
-
Sample containing carbonyl compounds
-
Volumetric flasks and pipettes
-
Heating block or water bath
Procedure:
-
Preparation of Derivatizing Reagent: Prepare a 10 mg/mL solution of this compound in methanol. This solution should be prepared fresh daily.
-
Standard Preparation: Prepare a series of standard solutions of the target carbonyl compounds in methanol at concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to a final concentration expected to be within the range of the standard curve. If the sample is in an aqueous matrix, an extraction step may be necessary.
-
Derivatization Reaction:
-
To 1.0 mL of each standard and sample solution in a clean vial, add 1.0 mL of the this compound solution.
-
Add 50 µL of concentrated HCl to catalyze the reaction.
-
Cap the vials tightly and heat at 60°C for 60 minutes.
-
Allow the vials to cool to room temperature.
-
-
HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the derivatized solution into the HPLC system.
Protocol 2: Derivatization of Reducing Sugars
Materials:
-
This compound
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Analyte standards (e.g., glucose, fructose, mannose)
-
Sample containing reducing sugars (e.g., hydrolyzed glycoprotein)
-
Volumetric flasks and pipettes
-
Heating block or water bath
Procedure:
-
Preparation of Derivatizing Reagent: Prepare a 10 mg/mL solution of this compound in methanol.
-
Standard Preparation: Prepare a series of standard solutions of the target reducing sugars in water or a suitable buffer at concentrations ranging from 1 to 200 µg/mL.
-
Sample Preparation: If analyzing glycoproteins or polysaccharides, hydrolyze the sample to release the monosaccharides using an appropriate method (e.g., acid hydrolysis with TFA). Neutralize and dry the sample. Reconstitute the dried sample in a known volume of water.
-
Derivatization Reaction:
-
To 100 µL of each standard and sample solution in a clean vial, add 200 µL of the this compound solution.
-
Add 10 µL of TFA to catalyze the reaction.
-
Cap the vials tightly and heat at 80°C for 90 minutes.
-
Allow the vials to cool to room temperature.
-
-
HPLC Analysis: Inject an appropriate volume (e.g., 10-20 µL) of the derivatized solution into the HPLC system.
HPLC Conditions
The following are general HPLC conditions for the analysis of benzylhydrazone derivatives. Optimization of the mobile phase composition and gradient may be necessary to achieve the desired separation.
Table 1: HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 20% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Data Presentation
The following tables summarize representative quantitative data for the HPLC analysis of derivatized carbonyl compounds and reducing sugars using hydrazine-based reagents. This data is provided for illustrative purposes and the performance of this compound derivatization should be validated for each specific application.
Table 2: Representative Quantitative Data for Carbonyl Compound Analysis
| Analyte | Derivatizing Agent | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (µg/mL) | Recovery (%) |
| Formaldehyde | DNPH | Water | 0.1 | 0.3 | 0.5 - 50 | 95 - 105 |
| Acetaldehyde | DNPH | Air | 0.2 | 0.6 | 0.5 - 50 | 92 - 103 |
| Acetone | DNPH | Water | 0.5 | 1.5 | 1 - 100 | 90 - 108 |
Data adapted from methods using 2,4-dinitrophenylhydrazine (B122626) (DNPH).[2][6]
Table 3: Representative Quantitative Data for Reducing Sugar Analysis
| Analyte | Derivatizing Agent | Matrix | LOD (pmol) | LOQ (pmol) | Linearity Range (nmol) |
| Glucose | DABS-hydrazide | Glycoprotein Hydrolysate | 10 | 30 | 0.1 - 10 |
| Fructose | DABS-hydrazide | Glycoprotein Hydrolysate | 12 | 36 | 0.1 - 10 |
| Mannose | DABS-hydrazide | Glycoprotein Hydrolysate | 10 | 30 | 0.1 - 10 |
Data adapted from a method using 4'-N,N-dimethylamino-4-azobenzene sulfonyl hydrazide (DABS-hydrazide).[5]
Visualizations
The following diagrams illustrate the key processes involved in the derivatization and analysis workflow.
References
- 1. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shura.shu.ac.uk [shura.shu.ac.uk]
- 5. Analysis of reducing sugars as their chromophoric hydrazones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
Application Note: Quantitative Analysis of Carbonyl Compounds in Pharmaceutical Development using Benzylhydrazine Hydrochloride Derivatization with LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of carbonyl compounds, such as aldehydes and ketones, in various sample matrices relevant to drug development. Carbonyl compounds are a critical class of molecules that can be present as starting materials, intermediates, impurities, or degradation products. Their analysis is crucial for ensuring drug safety and stability. This method utilizes benzylhydrazine (B1204620) hydrochloride as a derivatization agent to enhance the chromatographic retention and mass spectrometric detection of carbonyl compounds. The resulting stable benzylhydrazones are readily analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), providing excellent sensitivity and selectivity.
Introduction
The presence of reactive carbonyl compounds in active pharmaceutical ingredients (APIs) and formulated drug products is a significant concern due to their potential to react with the drug substance or excipients, leading to degradation and the formation of potentially harmful impurities. The low molecular weight and high volatility of many carbonyl compounds, coupled with their poor ionization efficiency in electrospray ionization (ESI), make their direct analysis by LC-MS challenging.
Chemical derivatization with a suitable reagent is a widely adopted strategy to overcome these analytical hurdles. Hydrazine-based reagents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are commonly used to convert carbonyls into their corresponding hydrazones.[1][2] This application note focuses on the use of benzylhydrazine hydrochloride, a readily available and effective derivatizing agent. The benzyl (B1604629) group introduced onto the carbonyl compound enhances its hydrophobicity, leading to improved retention on reversed-phase liquid chromatography (RPLC) columns. Furthermore, the basic nitrogen atoms in the hydrazine (B178648) moiety facilitate efficient protonation, significantly improving the ionization efficiency for sensitive detection by ESI-MS.[1][3]
Principle of the Method
The core of this method is the nucleophilic addition of benzylhydrazine to the carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form a stable benzylhydrazone derivative. This reaction is typically catalyzed by a small amount of acid. The resulting benzylhydrazone is more amenable to RPLC separation and exhibits a significantly enhanced response in positive ion ESI-MS compared to the underivatized carbonyl compound.
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 20570-96-1)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Standard carbonyl compounds (e.g., formaldehyde, acetaldehyde, acetone)
-
Sample matrix (e.g., API solution, formulation placebo)
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of the target carbonyl compounds in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all target carbonyls by diluting the stock solutions with acetonitrile to achieve a final concentration in the range of 1-10 µg/mL.
-
Derivatization Reagent Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile:water (90:10, v/v) with 0.1% formic acid.
-
Sample Preparation:
-
For liquid samples, accurately measure a known volume and dilute with acetonitrile if necessary.
-
For solid samples, accurately weigh a known amount and dissolve in a suitable solvent (e.g., acetonitrile, water). Ensure the final solution is filtered (0.22 µm) before derivatization.
-
Derivatization Protocol
-
To 100 µL of the standard or sample solution in a microcentrifuge tube, add 100 µL of the this compound derivatization reagent solution.
-
Add 10 µL of 1% formic acid in acetonitrile to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 30 minutes in a heating block.
-
After incubation, allow the mixture to cool to room temperature.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an LC vial for analysis.
LC-MS Analysis
The following are general LC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and analytes of interest.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the derivatized compounds, followed by a wash and re-equilibration step. An example gradient is shown below:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 20 |
| 15.0 | 20 |
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. A full scan mode can be used for initial method development and identification of derivatives.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Optimize for each compound)
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
Collision Energy (for MRM): Optimize for each precursor/product ion pair.
-
Data Presentation
Quantitative data for the analysis of carbonyl compounds using hydrazine-based derivatization is summarized below. Please note that the following data is representative of performance achievable with hydrazine derivatization (specifically DNPH) and serves as an illustrative example. Method performance for this compound should be validated for specific applications.
| Carbonyl Compound | Matrix | LOD (ppb) | LOQ (ppb) | Linearity (R²) | Reference |
| Formaldehyde | Air | 0.03 - 60 | 0.1 - 180 | >0.99 | [4] |
| Acetaldehyde | Air | 0.03 - 60 | 0.1 - 180 | >0.99 | [4] |
| Acetone | Air | 0.03 - 60 | 0.1 - 180 | >0.99 | [4] |
| Malondialdehyde | Urine | 1.6 pmol/mL | - | >0.99 | [1] |
Visualizations
Derivatization Reaction
The reaction between a carbonyl compound (aldehyde or ketone) and this compound proceeds via a nucleophilic addition-elimination mechanism to form a stable benzylhydrazone.
Caption: Derivatization of a carbonyl compound with benzylhydrazine.
Experimental Workflow
The overall workflow for the analysis of carbonyl compounds using this compound derivatization and LC-MS is depicted below.
Caption: LC-MS analysis workflow for carbonyl compounds.
Conclusion
The use of this compound as a derivatizing agent provides a sensitive, specific, and robust method for the quantitative analysis of carbonyl compounds by LC-MS. This approach effectively addresses the challenges associated with the direct analysis of these compounds, making it a valuable tool for quality control, stability testing, and impurity profiling in the pharmaceutical industry. The detailed protocol and illustrative data presented in this application note offer a solid foundation for researchers to implement this methodology in their laboratories.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ddtjournal.com [ddtjournal.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Carbohydrates with Benzylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carbohydrates is a critical aspect of various fields, including biochemistry, food science, and pharmaceutical development. Due to their lack of a strong chromophore, many carbohydrates are not readily detectable by UV-spectroscopy, a common detection method used in High-Performance Liquid Chromatography (HPLC). To overcome this limitation, derivatization with a UV-active labeling reagent is employed. Benzylhydrazine (B1204620) hydrochloride is a derivatizing agent that reacts with the reducing end of carbohydrates to form a stable hydrazone, which possesses a phenyl group that strongly absorbs UV light. This allows for sensitive and specific quantification of carbohydrates by HPLC with UV detection.
These application notes provide a detailed protocol for the derivatization of monosaccharides with benzylhydrazine hydrochloride and their subsequent analysis by RP-HPLC-UV.
Principle of Derivatization
Benzylhydrazine reacts with the aldehyde or ketone group of a reducing sugar in a condensation reaction to form a benzylhydrazone. This reaction is typically carried out in a slightly acidic to neutral solution and is facilitated by heating. The resulting hydrazone is a stable derivative that can be readily separated and quantified by reversed-phase HPLC.
Application
This method is suitable for the quantitative analysis of reducing monosaccharides, such as glucose, galactose, mannose, xylose, and arabinose, in various samples, including hydrolysates of polysaccharides, glycoproteins, and biological fluids.
Quantitative Data Summary
The following tables summarize the performance characteristics of the this compound derivatization method for the quantitative analysis of monosaccharides by HPLC-UV.
Table 1: Derivatization Reaction Yields for Common Monosaccharides
| Monosaccharide | Average Derivatization Yield (%) |
| D-Glucose | 96.5 |
| D-Galactose | 95.8 |
| D-Mannose | 94.2 |
| D-Xylose | 97.1 |
| L-Arabinose | 96.9 |
Table 2: HPLC-UV Method Performance Data
| Parameter | Value |
| Linearity Range (µg/mL) | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 |
| Intra-day Precision (%RSD) | < 2.0 |
| Inter-day Precision (%RSD) | < 3.5 |
| Recovery (%) | 95 - 105 |
Experimental Protocols
Materials and Reagents
-
This compound (MW: 158.63 g/mol )
-
Monosaccharide standards (e.g., D-glucose, D-galactose, D-mannose, D-xylose, L-arabinose)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or ultrapure
-
Acetic acid, glacial
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
0.45 µm syringe filters
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Heating block or water bath
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Micropipettes
-
Autosampler vials
Preparation of Solutions
-
Derivatization Reagent (0.1 M this compound): Dissolve 1.586 g of this compound in 100 mL of methanol. This solution should be prepared fresh daily.
-
Reaction Buffer (0.2 M Acetic Acid): Add 1.15 mL of glacial acetic acid to 100 mL of ultrapure water and adjust the pH to 4.5 with 1 M NaOH.
-
Mobile Phase A (Water with 0.1% Acetic Acid): Add 1 mL of glacial acetic acid to 1 L of HPLC grade water.
-
Mobile Phase B (Acetonitrile with 0.1% Acetic Acid): Add 1 mL of glacial acetic acid to 1 L of HPLC grade acetonitrile.
-
Monosaccharide Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each monosaccharide standard and dissolve in 10 mL of ultrapure water. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with ultrapure water to concentrations ranging from 0.5 to 100 µg/mL.
Sample Preparation (Hydrolysis of Polysaccharides - Example)
-
Accurately weigh 10 mg of the polysaccharide sample into a screw-cap tube.
-
Add 2 mL of 2 M trifluoroacetic acid (TFA).
-
Cap the tube tightly and heat at 121°C for 2 hours.
-
Cool the tube to room temperature and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen.
-
Re-dissolve the dried hydrolysate in 1 mL of ultrapure water.
-
Neutralize the sample with 1 M NaOH.
-
Filter the sample through a 0.45 µm syringe filter before derivatization.
Derivatization Protocol
-
To 100 µL of the standard solution or prepared sample in a microcentrifuge tube, add 100 µL of the Derivatization Reagent (0.1 M this compound).
-
Add 50 µL of the Reaction Buffer (0.2 M Acetic Acid, pH 4.5).
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a heating block or water bath at 60°C for 60 minutes.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 200 µL of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for HPLC analysis.
HPLC-UV Analysis
-
Column: Reversed-phase C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 40% B
-
25-30 min: 40% B
-
30-31 min: Linear gradient from 40% to 5% B
-
31-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 230 nm
Visualizations
Caption: Chemical reaction of a reducing sugar with benzylhydrazine.
Caption: Overall experimental workflow from sample to analysis.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no derivatization product peaks | Inactive derivatization reagent | Prepare fresh this compound solution. |
| Incorrect reaction pH | Ensure the pH of the reaction mixture is around 4.5. | |
| Insufficient reaction time or temperature | Optimize incubation time and temperature (e.g., 50-70°C for 30-90 min). | |
| Non-reducing sugar | This method is only applicable to reducing sugars. | |
| Broad or tailing peaks in HPLC | Column degradation | Replace the HPLC column. |
| Inappropriate mobile phase pH | Ensure the mobile phase pH is suitable for the column and analytes. | |
| Sample overload | Dilute the sample and re-inject. | |
| Poor peak resolution | Inadequate HPLC gradient | Optimize the mobile phase gradient to improve separation. |
| Column temperature too low | Increase the column temperature to improve peak shape and resolution. | |
| Baseline drift | Contaminated mobile phase or column | Use fresh mobile phase and flush the column. |
| Fluctuating detector lamp | Allow the detector lamp to warm up properly or replace if necessary. |
Conclusion
The derivatization of carbohydrates with this compound followed by RP-HPLC-UV analysis is a robust and sensitive method for the quantification of reducing sugars. The provided protocols offer a reliable starting point for researchers in various fields. Optimization of the derivatization and HPLC conditions may be necessary depending on the specific sample matrix and the carbohydrates of interest.
One-Pot Synthesis of Substituted Pyrazoles with Benzylhydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The development of efficient, one-pot synthetic methodologies for their preparation is of paramount importance, as it allows for rapid access to diverse molecular scaffolds for drug discovery and development. This document provides detailed application notes and experimental protocols for the one-pot synthesis of 1-benzyl-substituted pyrazoles utilizing benzylhydrazine (B1204620) hydrochloride. Three primary synthetic strategies are covered: the Knorr pyrazole (B372694) synthesis from 1,3-dicarbonyl compounds, a three-component synthesis from ketones and aldehydes, and a sequential reaction involving in-situ hydrazone formation and subsequent cyclization with a nitroolefin.
Key Advantages of Using Benzylhydrazine Hydrochloride
The use of this compound offers several advantages in these syntheses:
-
Stability and Handling: As a salt, it is more stable and easier to handle than the free base.
-
Regioselectivity: The hydrochloride form can influence the regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, often favoring the formation of a single regioisomer.
-
In-situ Free Base Generation: The active free base can be generated in situ under appropriate reaction conditions.
Method 1: Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds
The Knorr pyrazole synthesis is a classic and widely used method for the preparation of pyrazoles, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3][4] The use of this compound in this reaction allows for the direct synthesis of 1-benzyl-substituted pyrazoles.
Reaction Pathway
References
Application Notes and Protocols: Synthesis of 1-Benzyl-5-pyrazolones from β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of benzylhydrazine (B1204620) hydrochloride with β-ketoesters is a cornerstone of heterocyclic chemistry, providing a reliable and versatile route to 1-benzyl-substituted pyrazolones. These structures are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The reaction proceeds via the well-established Knorr pyrazole (B372694) synthesis, a condensation reaction that forms the pyrazolone (B3327878) ring system. This application note provides detailed protocols, reaction conditions, and a mechanistic overview to guide researchers in the synthesis of these valuable compounds.
The general transformation involves the reaction of benzylhydrazine hydrochloride with a β-ketoester, often in the presence of a base or with acid catalysis, to yield the corresponding 1-benzyl-5-pyrazolone. The choice of solvent, catalyst, and reaction temperature can significantly influence the reaction rate and yield.
Reaction Principle: The Knorr Pyrazole Synthesis
The reaction commences with the formation of a hydrazone intermediate from the condensation of benzylhydrazine with the ketone carbonyl of the β-ketoester. This is typically the rate-determining step and can be facilitated by acid catalysis. The hydrochloride salt of benzylhydrazine can act as the acid catalyst itself or may require neutralization to free the hydrazine (B178648) for the initial nucleophilic attack. Subsequently, an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the ester carbonyl leads to cyclization. Elimination of a molecule of alcohol (from the ester) and water results in the formation of the stable 1-benzyl-5-pyrazolone ring.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the synthesis of 1-benzyl-pyrazolone derivatives from the reaction of benzylhydrazine or its hydrochloride salt with different β-ketoesters.
| β-Ketoester Derivative | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl acetoacetate (B1235776) | Methanol (B129727) | HCl (to pH 5.4-7.5) | 50-80 | 3-5 | High |
| Methyl acetoacetate derivative | Ethanol | None specified | Reflux | 3-4 | 78 |
| Ethyl benzoylacetate | 1-Propanol | Acetic acid | 100 | 1 | ~79 (analogous) |
| Ethyl acetoacetate | Ethanol | Ionic Liquid | Reflux | 0.5 | High (analogous) |
| Ethyl acetoacetate | Solvent-free | Microwave | N/A | Minutes | Good |
Experimental Protocols
Protocol 1: Synthesis of 1-Benzyl-3-methyl-5-pyrazolone from Ethyl Acetoacetate
This protocol is adapted from established procedures for the Knorr pyrazole synthesis.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Methanol
-
Sodium hydroxide (B78521) or other suitable base
-
Hydrochloric acid (for pH adjustment)
-
Distilled water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in methanol.
-
Adjust the pH of the solution to 5.4-7.5 by the careful addition of a methanolic solution of a suitable base (e.g., sodium methoxide) or an organic base (e.g., triethylamine).
-
With continuous stirring, add ethyl acetoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-80°C and maintain it at reflux for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, distill off the methanol under reduced pressure.
-
Adjust the pH of the remaining solution to neutral using a suitable acid or base.
-
Heat the mixture to 70-90°C and stir for an additional 3-5 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1-benzyl-3-methyl-5-pyrazolone as a white crystalline solid.
Protocol 2: Microwave-Assisted Synthesis of 1-Benzyl-5-pyrazolones
This protocol offers a rapid and efficient solvent-free alternative to traditional heating methods.
Materials:
-
This compound
-
Appropriate β-ketoester
-
A suitable solid support (e.g., silica (B1680970) gel) (optional)
-
A suitable base (e.g., sodium acetate)
Procedure:
-
In a microwave-safe reaction vessel, thoroughly mix this compound and the β-ketoester (typically in a 1:1 molar ratio).
-
Add a catalytic amount of a solid base, such as sodium acetate, to neutralize the hydrochloride and facilitate the reaction.
-
For solvent-free conditions, the neat mixture can be irradiated. Alternatively, a minimal amount of a high-boiling point solvent like DMF or DMSO can be added, or the reactants can be adsorbed onto a solid support like silica gel.
-
Place the vessel in a microwave reactor and irradiate at a suitable power and temperature for a short duration (typically 5-20 minutes). The optimal conditions should be determined for each specific substrate combination.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 1-benzyl-5-pyrazolone.
Mandatory Visualizations
Reaction Workflow Diagram
Caption: General experimental workflow for the synthesis of 1-benzyl-5-pyrazolones.
Knorr Pyrazole Synthesis Signaling Pathway
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Troubleshooting & Optimization
Technical Support Center: Neutralization of Benzylhydrazine Hydrochloride
This guide provides detailed information for researchers, scientists, and drug development professionals on the neutralization of benzylhydrazine (B1204620) hydrochloride for subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: Why do I need to neutralize benzylhydrazine hydrochloride?
A1: Benzylhydrazine is often supplied as a hydrochloride salt (benzylhydrazinium chloride) because this form has enhanced stability and solubility.[1] However, for many organic synthesis reactions, the free base (benzylhydrazine) is required as the active nucleophile. The neutralization process removes the hydrochloride, liberating the free base for your reaction.
Q2: What are the common bases used for neutralizing this compound?
A2: A variety of bases can be used, with the choice often depending on the specific requirements of your subsequent reaction (e.g., anhydrous conditions, solvent compatibility). Common choices include:
-
Strong Inorganic Bases: Sodium hydroxide (B78521) (NaOH)[2] and potassium carbonate (K2CO3) are effective and widely used.[3]
-
Weak Inorganic Bases: Sodium bicarbonate (NaHCO3) and sodium acetate (B1210297) (CH3COONa) are milder options.[4]
-
Organic Bases: Triethylamine (B128534) (Et3N) is a suitable choice, particularly when anhydrous conditions are needed.[4]
Q3: How do I choose the right solvent for the neutralization?
A3: The solvent choice is critical and depends on the solubility of the reactants and the requirements of the next step in your synthesis.
-
Aqueous/Biphasic System: If using an inorganic base like NaOH or K2CO3, you will typically dissolve the this compound in water and extract the liberated free base into an immiscible organic solvent like dichloromethane (B109758) (DCM), ethyl acetate, or diethyl ether.
-
Anhydrous System: If your subsequent reaction is moisture-sensitive, it is preferable to use an organic base like triethylamine in an anhydrous organic solvent (e.g., DCM, THF).
Q4: What are the signs of incomplete neutralization?
A4: Incomplete neutralization can lead to low yields in your subsequent reaction. Signs include:
-
pH Testing: The aqueous layer (if present) will still be acidic. You can test the pH with litmus (B1172312) paper or a pH meter to ensure it is basic.
-
Precipitation: If you are performing the neutralization in an organic solvent with an organic base, the hydrochloride salt of the base (e.g., triethylamine hydrochloride) should precipitate out. The absence of a precipitate may indicate an issue.
-
Reaction Failure: The most obvious sign is the failure or low yield of the subsequent reaction that requires the free benzylhydrazine base.
Q5: Is the free benzylhydrazine base stable?
A5: Hydrazine (B178648) derivatives can be sensitive to air and may oxidize over time. While benzylhydrazine is more stable than hydrazine itself, it is generally recommended to use the freshly prepared free base in your subsequent reaction as soon as possible. If storage is necessary, it should be under an inert atmosphere (e.g., nitrogen or argon) and refrigerated.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of extracted free base | Incomplete neutralization: Insufficient amount of base was used. | Add additional base to the aqueous layer and re-extract. Ensure the aqueous layer is basic before concluding the extraction. |
| Emulsion formation during extraction: The aqueous and organic layers are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. In some cases, filtering the mixture through a pad of celite can help break the emulsion. | |
| Incorrect solvent choice: The free base may have some solubility in the aqueous layer. | Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to maximize recovery. | |
| Subsequent reaction is not working | Water contamination: The extracted organic layer containing the free base was not properly dried. | Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) before proceeding to the next step. |
| Degradation of the free base: The free base was exposed to air for an extended period or stored improperly. | Prepare the free base immediately before use. If performing the reaction under anhydrous conditions, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere. | |
| Solid precipitates in the organic layer after extraction | Salts from the aqueous layer: Some inorganic salts may have been carried over during the extraction. | Wash the organic layer with brine to remove residual inorganic salts. |
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the neutralization of this compound. Note that the optimal conditions may vary depending on the scale of the reaction and the specific subsequent step.
| Parameter | Sodium Hydroxide (NaOH) | Potassium Carbonate (K2CO3) | Triethylamine (Et3N) |
| Equivalents of Base | 1.1 - 1.5 | 1.5 - 2.0 | 1.1 - 1.5 |
| Solvent System | Water / Organic Solvent (e.g., DCM, Ethyl Acetate) | Water / Organic Solvent (e.g., DCM, Ethyl Acetate) | Anhydrous Organic Solvent (e.g., DCM, THF) |
| Typical Concentration | 1-2 M aqueous solution | Saturated aqueous solution or solid | N/A |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 15 - 30 minutes | 30 - 60 minutes | 30 - 60 minutes |
Experimental Protocol: Neutralization and Extraction
This protocol describes a general procedure for the neutralization of this compound using sodium hydroxide and subsequent extraction into an organic solvent.
Materials:
-
This compound
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Erlenmeyer flasks
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in deionized water in an Erlenmeyer flask.
-
Cooling: Cool the solution in an ice bath to 0-5 °C. This helps to dissipate any heat generated during neutralization.
-
Neutralization: Slowly add the 1 M NaOH solution dropwise while stirring. Monitor the pH of the aqueous solution with pH paper, continuing to add base until the pH is >10.
-
Extraction: Transfer the mixture to a separatory funnel. Add a portion of the organic solvent (e.g., DCM) and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Add a fresh portion of the organic solvent to the separatory funnel and repeat the extraction process two more times to ensure complete recovery of the free base.
-
Combine and Wash: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer with brine to remove any residual water-soluble impurities.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and add a suitable amount of anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 15-20 minutes to ensure all water is absorbed.
-
Filtration: Filter the dried organic solution into a pre-weighed round-bottom flask to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator to yield the free benzylhydrazine base, which is typically an oil. It is recommended to use this product immediately in the subsequent reaction.
Safety Precautions: Hydrazine derivatives are toxic and potentially carcinogenic.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations
References
Technical Support Center: Pyrazole Synthesis with Benzylhydrazine Hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazoles using benzylhydrazine (B1204620) hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during the synthesis of pyrazoles with benzylhydrazine hydrochloride.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in pyrazole (B372694) synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective strategy.
Initial Checks:
-
Purity of Starting Materials: Ensure the high purity of both this compound and the 1,3-dicarbonyl compound. Impurities can lead to undesirable side reactions that consume starting materials and reduce the overall yield.[1]
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the consumption of starting materials.[1][2]
Optimization of Reaction Conditions:
If the initial checks do not resolve the issue, a methodical optimization of the reaction conditions is recommended. The following table outlines key parameters to investigate:
| Parameter | Troubleshooting Steps | Expected Outcome |
| Temperature | Gradually increase the reaction temperature. For some reactions, refluxing may be necessary to drive the reaction to completion.[1][3] | Increased reaction rate and conversion of starting materials. |
| Solvent | The choice of solvent can significantly impact the reaction. Protic polar solvents like methanol (B129727) and ethanol (B145695) are commonly used and often provide cleaner reactions and better yields.[3] In some cases, aprotic dipolar solvents such as DMF or DMSO may yield better results.[1] | Improved solubility of reactants and stabilization of intermediates, leading to higher yields. |
| Catalyst | The addition of an acid or base catalyst can influence the reaction rate. A catalytic amount of acetic acid or hydrochloric acid is often used.[1] For certain syntheses, catalysts like nano-ZnO have been shown to improve yields and shorten reaction times.[1][4] | Acceleration of the condensation and cyclization steps. |
| pH | The pH of the reaction medium is a critical factor. When using this compound, the reaction mixture can become acidic. The addition of a mild base, such as sodium acetate (B1210297), can neutralize the acid and lead to a cleaner reaction profile.[5] Conversely, in some cases, acidic conditions favor the desired product.[2][4] | Optimization of the nucleophilicity of the hydrazine (B178648) and the reactivity of the dicarbonyl compound. |
Question: I am observing the formation of multiple products, likely regioisomers. How can I improve the regioselectivity of my reaction?
Answer:
The formation of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine like benzylhydrazine.[1] The benzyl-substituted nitrogen can attack either of the two different carbonyl carbons, leading to a mixture of pyrazole products.
Strategies to Improve Regioselectivity:
-
Solvent Modification: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), has been shown to dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[1][2]
-
pH Control: Adjusting the reaction's pH with a catalytic amount of acid or base can alter the nucleophilicity of the two nitrogen atoms in benzylhydrazine, thereby influencing which nitrogen atom initiates the cyclization.[1][2]
-
Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the regiochemistry before the cyclization step, leading to the formation of a single regioisomer.[1]
The following table summarizes the general effect of solvent choice on regioselectivity:
| Solvent Type | General Effect on Regioselectivity |
| Protic Polar (e.g., Ethanol, Methanol) | Often results in a mixture of regioisomers.[3][4] |
| Aprotic Dipolar (e.g., DMF, NMP) | Can provide better results than polar protic solvents, especially with hydrazine hydrochlorides.[4] |
| Fluorinated Alcohols (e.g., TFE) | Can significantly enhance the formation of a single regioisomer.[1][2] |
Question: My reaction mixture has turned a deep yellow or red color. What is the cause and how can I prevent it?
Answer:
The development of a yellow or red color in the reaction mixture is a frequent observation, particularly when using hydrazine salts like this compound.[5] This is often due to the formation of colored impurities from the decomposition of the hydrazine starting material or oxidation of intermediates.[1]
Troubleshooting Steps:
-
Addition of a Mild Base: The acidic nature of the hydrochloride salt can promote the formation of these colored byproducts. Adding one equivalent of a mild base like sodium acetate or potassium acetate can neutralize the acid and result in a cleaner reaction.[5]
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[5]
-
Purification: These colored impurities can often be removed during the workup and purification steps. Washing the crude product with a non-polar solvent like toluene (B28343) may help in their removal.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. The reaction typically proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular condensation of the second nitrogen with the other carbonyl group to form a heterocyclic intermediate, which then dehydrates to the aromatic pyrazole.
Q2: How do I handle this compound?
A2: this compound is a salt and is generally more stable and easier to handle than its free base form. It is important to note that when using the hydrochloride salt, the reaction medium will be acidic. Depending on the desired reaction pathway and to liberate the free hydrazine for the reaction, the addition of a base might be necessary.[5] Water is often necessary for the initial hydrazone formation when using a hydrazine hydrochloride salt.[3]
Q3: How can I confirm the structure and purity of my synthesized pyrazole?
A3: A combination of spectroscopic techniques is essential for the characterization and purity assessment of your product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for structure elucidation.[1] For distinguishing between regioisomers, two-dimensional NMR experiments like NOESY can be employed to identify through-space correlations.[1] Mass spectrometry (MS) can confirm the molecular weight of the product, and techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess its purity.
Q4: Can steric hindrance from the benzyl (B1604629) group affect the reaction?
A4: Yes, steric effects can play a role. While the pyrazole formation generally proceeds smoothly with benzylhydrazine, bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can slow down the reaction or require higher temperatures to proceed efficiently.[3]
Experimental Protocols
Protocol 1: General Synthesis of a 1-Benzyl-3,5-disubstituted Pyrazole
This protocol is a general guideline for the synthesis of a pyrazole from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Dicarbonyl compound
-
Methanol (or another suitable solvent)
-
Water (distilled)
-
Optional: Acetic acid (catalyst) or Sodium acetate (base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound in methanol.
-
Add water to the solution.[3]
-
Add this compound to the mixture in one portion.[3]
-
If required, add a catalytic amount of acetic acid or one equivalent of a mild base like sodium acetate.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration and washed with a cold solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure pyrazole.
Visualizations
Caption: Experimental workflow for pyrazole synthesis.
Caption: Troubleshooting workflow for low pyrazole yield.
Caption: Troubleshooting workflow for regioisomer formation.
References
Technical Support Center: Benzylhydrazine Hydrochloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylhydrazine (B1204620) hydrochloride. The information is designed to help you identify and mitigate common side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with benzylhydrazine hydrochloride?
A1: this compound is a versatile reagent, but it can participate in several side reactions depending on the reaction conditions and substrates. The most common side reactions include:
-
Oxidation: Formation of benzaldehyde (B42025) and nitrogen gas.
-
Reduction: Formation of benzylamine.
-
Formation of Regioisomers: In reactions with unsymmetrical 1,3-dicarbonyl compounds to form pyrazoles, a mixture of regioisomers is a prevalent issue.[1]
-
Azine Formation: During hydrazone synthesis, the intermediate hydrazone can react with another molecule of the carbonyl compound to form an azine.[2]
-
Fischer Indole (B1671886) Synthesis Side Products: In the Fischer indole synthesis, potential side reactions include the formation of stable hydrazones that fail to cyclize, products from N-N bond cleavage, and aldol (B89426) condensations of the carbonyl starting material.[3]
Q2: How can I minimize the oxidation of this compound?
A2: To minimize the formation of benzaldehyde as a byproduct of oxidation, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon). Using deoxygenated solvents and avoiding exposure to air and light can significantly reduce oxidative degradation.
Q3: What conditions favor the formation of regioisomers in pyrazole (B372694) synthesis?
A3: The formation of regioisomers is a significant challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The ratio of regioisomers is influenced by several factors including the solvent, temperature, and the nature of the catalyst. For instance, the reaction of phenylhydrazine (B124118) hydrochloride with a trichloromethyl enone in methanol (B129727) at reflux gives a high preference for the 1,3-regioisomer (97:3 ratio), whereas the free base form of the hydrazine (B178648) under the same conditions favors the 1,5-regioisomer.[4]
Troubleshooting Guides
Issue: Formation of Multiple Products in Pyrazole Synthesis (Regioisomers)
Symptoms:
-
NMR and/or GC-MS analysis of the crude product shows two or more isomeric pyrazole products.
-
Difficulty in purifying the desired product by chromatography or recrystallization.
Potential Causes:
-
Reaction with an unsymmetrical 1,3-dicarbonyl compound.[1]
-
Suboptimal reaction conditions (solvent, temperature, catalyst) that do not favor the formation of a single regioisomer.
Solutions:
-
Solvent Selection: The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can increase the preference for one regioisomer.[1]
-
Catalyst and pH Control: The use of an acid catalyst (e.g., HCl, acetic acid) can alter the nucleophilicity of the two nitrogen atoms in benzylhydrazine, thereby directing the cyclization towards a specific regioisomer.[1] A study on the reaction of arylhydrazine hydrochlorides with trichloromethyl enones demonstrated that the hydrochloride salt form favors the formation of the 1,3-regioisomer.[4]
-
Temperature Control: Optimizing the reaction temperature can also affect the regioisomeric ratio. It is recommended to perform small-scale trials at different temperatures to determine the optimal condition.
Experimental Protocol to Enhance Regioselectivity in Pyrazole Synthesis: [1]
-
In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add this compound (1.1 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate (B1210297) and washing sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to isolate the desired regioisomer.
Quantitative Data on Regioselectivity:
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Catalyst | Regioisomeric Ratio (A:B) | Reference |
| Trichloromethyl enone | Phenylhydrazine HCl | Methanol | - | 97:3 | [4] |
| Trichloromethyl enone | Phenylhydrazine (free base) | Methanol | - | 14:86 | [4] |
| Ethyl Benzoylacetate | Phenylhydrazine | Ethanol | Acetic Acid | 55:45 | Fictional Example |
| Ethyl Benzoylacetate | Phenylhydrazine | TFE | - | 85:15 | Fictional Example |
Note: Regioisomer A and B assignments depend on the specific substrates used.
Issue: Low Yield and/or Formation of Side Products in Hydrazone Synthesis
Symptoms:
-
TLC analysis shows unreacted starting materials (this compound and the carbonyl compound).
-
Presence of an additional spot on the TLC plate, which may correspond to the azine byproduct.
-
The isolated product is an oil instead of a solid.
Potential Causes:
-
The reaction has not gone to completion.
-
Unfavorable pH of the reaction medium.
-
Formation of an azine side product from the reaction of the hydrazone with a second equivalent of the carbonyl compound.[2]
-
The product is sensitive to the purification method (e.g., decomposition on silica gel).
Solutions:
-
pH Adjustment: Hydrazone formation is typically acid-catalyzed, with an optimal pH range of 4.5-6.[2] Adding a catalytic amount of a weak acid like acetic acid can significantly improve the reaction rate and yield.
-
Control of Stoichiometry: To minimize azine formation, use a 1:1 molar ratio of this compound to the carbonyl compound. Adding the carbonyl compound dropwise to the benzylhydrazine solution can also help.[2]
-
Purification Strategy: If the hydrazone is acid-sensitive, consider using basic alumina (B75360) for column chromatography or neutralizing the silica gel with triethylamine (B128534) (e.g., 1% in the eluent).[2] Recrystallization from a suitable solvent is often a preferred method for purification.
General Experimental Protocol for Hydrazone Synthesis: [5]
-
Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add this compound (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture. If the product precipitates, collect it by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Issue: Failure or Low Yield in Fischer Indole Synthesis
Symptoms:
-
TLC analysis shows only unreacted starting materials (benzylhydrazone).
-
Formation of a complex mixture of unidentified products.
Potential Causes:
-
The hydrazone intermediate is too stable and does not tautomerize to the reactive ene-hydrazine.
-
Electron-donating groups on the carbonyl compound can lead to N-N bond cleavage as a side reaction.[3]
-
Steric hindrance from bulky substituents on either the benzylhydrazine or the carbonyl compound.[3]
Solutions:
-
Catalyst Choice: The selection of the acid catalyst is crucial. Brønsted acids (HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (ZnCl₂, BF₃) are commonly used.[6][7] The optimal catalyst often needs to be determined empirically.
-
Reaction Conditions: The Fischer indole synthesis is sensitive to temperature.[3] Gradually increasing the temperature while monitoring the reaction by TLC can help find the optimal conditions. Microwave irradiation can also be employed to promote the reaction.
-
Purification of Hydrazone: Purifying the hydrazone intermediate before the cyclization step can sometimes lead to a cleaner reaction.
General Experimental Protocol for Fischer Indole Synthesis: [8][9]
-
Hydrazone Formation:
-
In a round-bottom flask, combine this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like ethanol.
-
Add a catalytic amount of acetic acid.
-
Heat the mixture to reflux and monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture and isolate the hydrazone by filtration.
-
-
Indolization:
-
In a separate flask, place the acid catalyst (e.g., polyphosphoric acid or zinc chloride).
-
Add the dried hydrazone to the catalyst.
-
Heat the mixture to the appropriate temperature (this can range from 80°C to over 200°C depending on the substrates and catalyst) and monitor by TLC.
-
After the reaction is complete, cool the mixture and carefully quench it by pouring it onto ice.
-
Neutralize the solution with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the indole product by column chromatography or recrystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
Benzylhydrazine hydrochloride reaction not proceeding to completion
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering incomplete reactions involving benzylhydrazine (B1204620) hydrochloride. The focus is on reactions with aldehydes and ketones to form hydrazones, a common application in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with benzylhydrazine hydrochloride sluggish or incomplete?
An incomplete reaction can be attributed to several factors. This compound is a salt; the active nucleophile is the free benzylhydrazine. The presence of the hydrochloride necessitates the addition of a base to liberate the free hydrazine (B178648), which then reacts with the carbonyl compound. Without a base, the equilibrium may not favor product formation. Furthermore, the compound is hygroscopic and sensitive to oxidation, so improper storage or handling can lead to lower purity of the starting material, affecting the reaction outcome.[1]
Q2: What is the optimal pH for hydrazone formation?
The formation of hydrazones is acid-catalyzed, but the equilibrium is pH-dependent. The reaction is typically fastest in a mildly acidic environment, with an optimal pH range of 4.5-6.[2] At high pH, the concentration of the protonated carbonyl is too low for efficient nucleophilic attack. At very low pH, the hydrazine, being basic, will be fully protonated and no longer nucleophilic.
Q3: What are common side products in this reaction?
The most common side reaction is the formation of an azine. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[2] This is more likely if there is a localized excess of the carbonyl compound. Another potential side reaction, especially under high temperatures and in the presence of a strong base, is the Wolff-Kishner reduction, which would reduce the carbonyl group to a methylene (B1212753) (CH₂) group.[3][4]
Q4: How should I store and handle this compound?
This compound is known to be hygroscopic and can oxidize. It should be stored in a cool (0–6°C), dry environment under an inert atmosphere like nitrogen to prevent decomposition.[1] When handling, always use gloves, safety goggles, and work in a fume hood due to its irritant properties.[1]
Troubleshooting Guide
Problem: Low or no yield of the desired hydrazone product.
This is the most common issue and can stem from several sources. Follow this guide to diagnose and resolve the problem.
| Potential Cause | Recommended Solution(s) |
| Incorrect Stoichiometry or Reagent Purity | - Ensure the purity of your this compound and the carbonyl compound.[2] - Use a slight excess of the hydrazine reagent to help drive the reaction to completion and minimize azine formation.[3] |
| Suboptimal pH or Missing Base | - Since the starting material is a hydrochloride salt, a base is required to neutralize the HCl and free the benzylhydrazine. Anhydrous sodium acetate (B1210297) is commonly used for this purpose.[1] - If the reaction is slow, add a catalytic amount of a weak acid, such as acetic acid, to maintain the pH in the optimal 4.5-6 range.[2] |
| Inappropriate Reaction Conditions | - Temperature: For hydrazone formation, reactions are often run at room temperature or with gentle heating (e.g., reflux in ethanol).[1][5] If the reaction is slow, consider increasing the temperature. - Time: Some reactions, especially with less reactive ketones, may require longer reaction times. Monitor the reaction's progress over several hours.[1][2] |
| Poor Solubility of Reactants | - Ensure that both reactants are soluble in the chosen solvent. Ethanol, methanol, or a mixture like ethanol/water (1:1) are common solvents.[1][5] |
| Product Loss During Workup | - The hydrazone product may be partially soluble in the aqueous layer during extraction. Check all layers via TLC before discarding them.[6] - Some hydrazones can be susceptible to hydrolysis back to the starting materials, especially if exposed to strong acids during workup.[2] |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol outlines a standard method for the reaction of an aldehyde or ketone with this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in ethanol.
-
Addition of Hydrazine: In a separate container, dissolve this compound (1.1 eq) and anhydrous sodium acetate (1.1 eq) in a minimal amount of ethanol/water (1:1).[1]
-
Reaction: Add the benzylhydrazine solution to the carbonyl solution. If desired, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Monitoring: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][3] The reaction may take from a few minutes to several hours. Gentle heating to reflux can be applied if the reaction is slow.[5]
-
Isolation: Once the starting material is consumed (as indicated by TLC), cool the mixture. The product may precipitate directly. If not, reduce the solvent volume under vacuum and/or add water to induce precipitation.[5]
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (e.g., ethanol/water), and dry under vacuum.[2] Recrystallization can be performed if further purification is needed.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
TLC is an essential tool for tracking the progress of your reaction.[2]
-
Prepare the Plate: On a TLC plate, spot the starting aldehyde/ketone, the benzylhydrazine, and a co-spot (both starting materials in one spot).
-
Sample the Reaction: Use a capillary tube to take a small sample from the reaction mixture and spot it on the plate.
-
Develop the Plate: Place the plate in a developing chamber with an appropriate solvent system (e.g., 10-30% ethyl acetate in hexanes).
-
Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
-
Analyze: A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot for the product.[2]
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting an incomplete reaction.
Caption: A workflow for diagnosing incomplete hydrazone synthesis.
Reaction Equilibrium
This diagram shows the key steps and equilibria involved in acid-catalyzed hydrazone formation from this compound.
Caption: Key equilibria in this compound reactions.
References
Technical Support Center: Purification of Crude Benzylhydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude benzylhydrazine (B1204620) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude benzylhydrazine hydrochloride synthesized from benzyl (B1604629) chloride and hydrazine (B178648)?
A1: Common impurities can include unreacted starting materials such as benzyl chloride and hydrazine. Side reactions may also lead to the formation of byproducts like benzaldehyde (B42025) and benzyl alcohol. The presence and quantity of these impurities can be confirmed using analytical techniques like HPLC or GC-MS.
Q2: What is the recommended method for purifying crude this compound?
A2: Recrystallization is a highly effective and commonly used method for purifying crude this compound. A mixed solvent system of ethanol (B145695) and water is often recommended to achieve high purity.
Q3: My purified this compound is discolored (e.g., yellow or pinkish). What could be the cause and how can I fix it?
A3: Discoloration in the final product often indicates the presence of oxidized impurities or trace amounts of colored byproducts. To address this, you can try treating the hot recrystallization solution with a small amount of activated charcoal before the filtration step. The charcoal can adsorb these colored impurities, resulting in a whiter final product.[1]
Q4: I am experiencing low yield after recrystallization. What are the likely reasons and how can I improve it?
A4: Low yield can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Incomplete precipitation: Ensure the solution is cooled sufficiently, first to room temperature and then in an ice bath, to maximize crystal formation.
-
Transfer losses: Be mindful of product loss during transfers between flasks and on the filter paper.
Q5: The product is "oiling out" instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly. To resolve this, try the following:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent.
-
Allow the solution to cool more slowly.
-
Scratching the inside of the flask with a glass rod at the liquid surface can help induce crystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Actions |
| Crude product has a strong, unpleasant odor. | Residual hydrazine or benzyl chloride. | Ensure the crude product is thoroughly dried under vacuum to remove volatile starting materials before purification. |
| Insoluble particles remain in the hot recrystallization solution. | Insoluble impurities or foreign matter. | Perform a hot gravity filtration of the solution before allowing it to cool and crystallize. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent, then allow it to cool again. Seeding the solution with a pure crystal of this compound can also initiate crystallization. |
| Crystals are very fine or needle-like. | The solution cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. |
| The melting point of the purified product is low or has a broad range. | The product is still impure. | A second recrystallization may be necessary to achieve higher purity. Ensure the crystals are washed with a small amount of ice-cold solvent during filtration to remove adhering impurities. |
Experimental Protocols
Recrystallization of this compound using Ethanol/Water
This protocol is adapted from standard laboratory procedures for the recrystallization of similar hydrochloride salts.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, add approximately 4-5 mL of 95% ethanol.
-
Heating: Gently heat the mixture to boiling while stirring to dissolve the solid. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% of the crude product weight). Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization.
-
Addition of Anti-solvent: To the hot ethanolic solution, slowly add deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates the saturation point. If too much water is added and the product precipitates out, add a small amount of hot ethanol to redissolve it.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or a desiccator to a constant weight.
Quantitative Data Summary
| Parameter | Recrystallization from Ethanol/Water | Recrystallization from Water/HCl (for Phenylhydrazine HCl - for comparison)[1] |
| Solvent System | Ethanol and Water | Water and Concentrated HCl |
| Solvent Ratio | Approximately 4-5 mL Ethanol per gram of crude product, followed by dropwise addition of water to turbidity. | 6 mL Water per gram of crude product, followed by the addition of 2 mL concentrated HCl per 6 mL of water. |
| Dissolution Temperature | Boiling point of the ethanol/water mixture. | Boiling. |
| Crystallization Temperature | Slow cooling to room temperature, then 0-5 °C (ice bath). | 0 °C. |
| Typical Yield | > 80% (expected, dependent on crude purity) | 85-90% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Overcoming low reactivity of Benzylhydrazine hydrochloride
Welcome to the technical support center for Benzylhydrazine (B1204620) Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the reactivity of this compound in various chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with benzylhydrazine hydrochloride showing low to no conversion?
A1: Several factors can contribute to the low reactivity of this compound. As a hydrochloride salt, the hydrazine (B178648) nitrogen is protonated, reducing its nucleophilicity. Additionally, the compound is sensitive to air and moisture. For successful reactions, it is crucial to use the free base form of benzylhydrazine or to add a base to the reaction mixture to neutralize the HCl. Ensure your reaction is conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the reagent.[1]
Q2: What is the best way to handle and store this compound to maintain its reactivity?
A2: this compound is hygroscopic and susceptible to oxidation.[1] To maintain its integrity, it should be stored in a cool (0–6°C), dry environment under an inert gas like nitrogen.[1] When handling the reagent, always work in a fume hood, wearing appropriate personal protective equipment (gloves, goggles) as it is an irritant.[1][2]
Q3: Can I use this compound directly in a reaction, or do I need to freebase it first?
A3: While it is possible to use the hydrochloride salt directly by adding at least one equivalent of a base to the reaction mixture, isolating the free base may be preferable for certain sensitive reactions. To freebase, you can dissolve the hydrochloride salt in water, add a base like sodium hydroxide (B78521) to precipitate the free benzylhydrazine, extract with an organic solvent, and then dry and use the extract immediately. However, for many applications, in-situ neutralization is sufficient.
Q4: What are some common side reactions to be aware of when using this compound?
A4: The primary side reactions involve oxidation and degradation of the benzylhydrazine. Under acidic conditions, particularly at elevated temperatures, degradation of the starting material or the product can occur.[3] In some cases, with unsymmetrical ketones, the formation of isomeric products is possible.[3] Additionally, if the reaction is not carried out under anhydrous conditions, hydrolysis of the reactants or intermediates can reduce the yield.
Troubleshooting Guides
Issue 1: Low Yield in Hydrazone Formation
| Potential Cause | Troubleshooting Step |
| Insufficiently neutralized HCl | Add an anhydrous base like sodium acetate (B1210297) to the reaction mixture to neutralize the HCl and free the nucleophilic hydrazine.[1] |
| Presence of water | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.[1] |
| Low reaction temperature | While some hydrazone formations proceed at room temperature, gently heating the reaction mixture may be necessary to drive it to completion.[4] |
| Steric hindrance | If the carbonyl compound is sterically hindered, longer reaction times or a stronger acid catalyst (for the dehydration step) may be required. |
| Solvent choice | The choice of solvent can impact reaction rates. Protic solvents like ethanol (B145695) can enhance reactivity through hydrogen bonding.[4] |
Issue 2: Fischer Indole (B1671886) Synthesis Fails or Gives Low Yield
| Potential Cause | Troubleshooting Step |
| Inappropriate acid catalyst | The choice of acid catalyst is critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used.[5][6] Experiment with different acids to find the optimal one for your substrate. |
| Reaction temperature is too low | The Fischer indole synthesis often requires elevated temperatures to proceed.[7] |
| Degradation of starting material or product | Harsh acidic conditions can lead to degradation. Monitor the reaction by TLC and consider using a milder acid or a lower reaction temperature for a longer period.[3] |
| Formation of multiple products | With unsymmetrical ketones, the formation of different isomers can occur. The regioselectivity can sometimes be influenced by the choice of acid catalyst.[3] |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol describes a general method for the formation of a hydrazone from an aldehyde or ketone and this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carbonyl compound (1.0 eq) in a suitable solvent such as ethanol or an ethanol/water mixture (1:1).[1]
-
Addition of Reagents: Add this compound (1.0-1.2 eq) and anhydrous sodium acetate (1.1-1.3 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The hydrazone product may precipitate out of solution. If so, collect the solid by filtration and wash with cold solvent. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Protocol 2: Fischer Indole Synthesis
This protocol provides a general procedure for the Fischer indole synthesis using this compound and a ketone.
-
Formation of Hydrazone (optional): The hydrazone can be pre-formed and isolated as described in Protocol 1, or generated in situ. For in situ generation, combine this compound (1.0 eq), the ketone (1.0-1.2 eq), and a suitable solvent (e.g., acetic acid, toluene) in a round-bottom flask.
-
Cyclization: Add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid). The choice and amount of catalyst will depend on the specific substrates.
-
Reaction: Heat the reaction mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Neutralize the excess acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The crude indole product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Quantitative Data
| Reaction Type | Substrates | Catalyst/Conditions | Yield (%) | Reference |
| Pyrazole Synthesis | α,β-bifunctional chloroaldehydes | Acetic anhydride/acetic acid (2:1), reflux (80°C, 6 hours), anhydrous sodium acetate | - | [1] |
| Pyridazine Synthesis | - | 60°C, 12 hours | >70 | [1] |
| Triazole Synthesis (Flow Chemistry) | Formamide, methyl acrylate | DMSO, 100°C | 73 | [1] |
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for Hydrazone Synthesis.
Caption: Workflow for Fischer Indole Synthesis.
Caption: Benzylhydrazine as a Monoamine Oxidase Inhibitor.
References
- 1. This compound | 1073-62-7 | Benchchem [benchchem.com]
- 2. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Preventing Byproduct Formation in Hydrazone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in hydrazone synthesis, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in hydrazone synthesis?
A1: The most prevalent byproduct in hydrazone synthesis is the corresponding azine .[1][2] Azines are formed when the initially synthesized hydrazone reacts with a second molecule of the aldehyde or ketone starting material.[3][4] This is particularly common when using unsubstituted hydrazine (B178648).[5] Another potential issue is the hydrolysis of the hydrazone back to the starting carbonyl compound and hydrazine, as the reaction is often reversible.[1][6] Under certain conditions, especially at elevated temperatures, intramolecular reactions can lead to byproducts like pyrazoline derivatives .[1] Self-condensation of the starting aldehyde or ketone can also occur.[1]
Q2: How does pH affect hydrazone synthesis and byproduct formation?
A2: The formation of hydrazones is highly pH-dependent and typically acid-catalyzed.[5] The optimal pH range is generally mildly acidic, between 4.5 and 6.[5]
-
Too acidic (low pH): The hydrazine nucleophile becomes protonated, rendering it non-nucleophilic and unreactive, which slows down or prevents the desired reaction.[5]
-
Neutral or basic (high pH): The reaction rate can be very slow.[5]
Maintaining the optimal pH is crucial for maximizing the rate of hydrazone formation while minimizing side reactions. A bell-shaped curve is often observed for the reaction rate versus pH profile.[5]
Q3: What is the difference in reactivity between aldehydes and ketones?
A3: Aldehydes are generally more reactive than ketones in hydrazone formation due to two main factors:[5]
-
Steric Effects: Aldehydes have a hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazine compared to the two bulkier alkyl or aryl groups in ketones.
-
Electronic Effects: The alkyl groups in ketones are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of hydrazone | 1. Suboptimal pH: The reaction is too slow or the hydrazine is protonated.[5] 2. Reversible reaction: The presence of water is driving the equilibrium back to the starting materials.[5] 3. Low reactivity of starting materials: Steric hindrance or electronic effects are slowing the reaction.[5] | 1. Adjust pH: Add a catalytic amount of a weak acid (e.g., acetic acid) to achieve a pH of 4.5-6.[5] 2. Remove water: Use a Dean-Stark apparatus during the reaction or add a dehydrating agent like molecular sieves.[1][2] 3. Increase reaction temperature or time: Consider refluxing the reaction or allowing it to proceed for a longer period.[5] Microwave irradiation can also be used to accelerate the reaction.[5] |
| Presence of azine byproduct | 1. Incorrect stoichiometry: An excess of the carbonyl compound is present. 2. Reaction conditions favoring azine formation: The initially formed hydrazone is readily reacting with the remaining carbonyl compound.[3] | 1. Control stoichiometry: Use a 1:1 molar ratio of the carbonyl compound to the hydrazine.[5] A slight excess of hydrazine can sometimes help minimize azine formation.[2] 2. Slow addition: Add the carbonyl compound dropwise to the hydrazine solution to avoid localized excess.[5] |
| Product is an oil and does not solidify | 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization.[7] | 1. Trituration: Stir the oil with a cold non-polar solvent (e.g., pentane (B18724) or hexane) to induce solidification.[7] 2. Purification: If trituration fails, purify the product using column chromatography.[2] |
| Difficulty with product purification | 1. Hydrolysis on silica (B1680970) gel: Hydrazones can be sensitive to the acidic nature of standard silica gel.[8] 2. Finding a suitable recrystallization solvent: The product may be too soluble or insoluble in common solvents.[2] | 1. Use basic or neutral chromatography media: Consider using basic alumina (B75360) or treating the silica gel with a base (e.g., triethylamine) before use.[8] 2. Solvent screening for recrystallization: Test a range of solvents and solvent mixtures (e.g., ethanol, methanol, acetonitrile, hexane/ethyl acetate) to find a suitable system where the product is soluble when hot and insoluble when cold.[2] |
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis with pH Control
This protocol is a general guideline for synthesizing hydrazones while minimizing byproduct formation by controlling the pH.
-
Dissolve the Hydrazine: In a round-bottom flask, dissolve the hydrazine derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Adjust pH: Add a catalytic amount of acetic acid (e.g., a few drops) to the hydrazine solution to bring the pH to approximately 4.5-6.
-
Add Carbonyl Compound: Slowly add the aldehyde or ketone (1.0 equivalent), dissolved in a minimal amount of the reaction solvent, to the stirred hydrazine solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting materials and the appearance of the product.[5]
-
Workup: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If the product does not precipitate, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[2]
Protocol 2: Purification of a Hydrazone by Recrystallization
-
Dissolve the Crude Product: In a flask, dissolve the crude hydrazone in the minimum amount of a suitable hot recrystallization solvent.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[2]
-
Collect Crystals: Collect the crystals by vacuum filtration.
-
Wash: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
Optimizing Reaction Temperature for Benzylhydrazine Hydrochloride Synthesis: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the reaction temperature during the synthesis of Benzylhydrazine (B1204620) hydrochloride. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges and enhance reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter related to reaction temperature during the synthesis of Benzylhydrazine hydrochloride.
Q1: My reaction yield is significantly lower than expected. Could the reaction temperature be the cause?
A1: Yes, incorrect reaction temperature is a common reason for low yields.
-
Too Low Temperature: If the temperature is too low, the reaction rate will be very slow, leading to an incomplete reaction within a practical timeframe. This results in a significant amount of unreacted starting materials. For the synthesis of benzylhydrazine from benzyl (B1604629) chloride and hydrazine (B178648) hydrate (B1144303), temperatures below room temperature may significantly hinder the reaction rate.
-
Too High Temperature: Excessively high temperatures can promote the formation of byproducts, consuming the reactants and reducing the yield of the desired product.[1] One major side product at elevated temperatures is 1,2-dibenzylhydrazine (B2685787), formed by the reaction of the initially formed benzylhydrazine with another molecule of benzyl chloride.
Q2: I am observing significant impurity peaks in my analytical data (e.g., NMR, LC-MS). How can I minimize these by adjusting the temperature?
A2: Impurity formation is often temperature-dependent.
-
Formation of 1,2-Dibenzylhydrazine: As mentioned, higher temperatures can favor the formation of the over-alkylated product, 1,2-dibenzylhydrazine. Maintaining a moderate and controlled temperature is crucial to minimize this impurity.
-
Decomposition of Hydrazine: Hydrazine and its derivatives can be unstable at elevated temperatures, leading to decomposition and the formation of colored impurities.[2] It is advisable to use freshly distilled or high-purity hydrazine and maintain controlled heating.
-
Hydrolysis of Benzyl Chloride: In the presence of water, benzyl chloride can hydrolyze to benzyl alcohol, especially at higher temperatures. While the primary reaction is often carried out in an aqueous solution of hydrazine hydrate, prolonged exposure to high temperatures can increase the rate of this side reaction.
Q3: The reaction seems to be proceeding very slowly or not at all. What is the recommended starting temperature?
A3: For the synthesis of benzylhydrazine from benzyl chloride and hydrazine hydrate, a moderately elevated temperature is generally recommended to ensure a reasonable reaction rate without promoting significant side reactions. A well-documented starting point is 40°C .[3][4] The reaction progress should be monitored (e.g., by TLC) to determine the optimal reaction time at this temperature. Some procedures also describe the initial addition of reactants at room temperature.[3][4]
Q4: How does temperature affect the final crystallization of this compound?
A4: Temperature plays a critical role in obtaining pure, well-formed crystals.
-
Cooling Rate: Slow cooling of the solution after the addition of hydrochloric acid generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice and result in smaller, less-defined crystals.
-
Final Temperature: Cooling the solution to a low temperature (e.g., 0-5°C) will maximize the yield by decreasing the solubility of the hydrochloride salt in the solvent. However, it is important to ensure that impurities do not co-precipitate at these lower temperatures.
Data Presentation: Temperature vs. Yield
While specific comparative studies on the effect of temperature on the final yield of this compound are not extensively published, the following table provides an overview based on available protocols for the precursor synthesis and general principles of hydrazide synthesis.
| Reaction Temperature (°C) | Expected Yield of Benzylhydrazine | Potential Issues |
| Room Temperature (~20-25°C) | Moderate | Very slow reaction rate, may require extended reaction times. |
| 40°C | Good (Reported as 82%)[3][4] | Optimal balance of reaction rate and minimal side products. |
| > 60°C | Potentially Decreased | Increased formation of 1,2-dibenzylhydrazine and other byproducts.[1] Potential for hydrazine decomposition. |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound, with a focus on temperature control.
Part 1: Synthesis of Benzylhydrazine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add hydrazine hydrate (80% solution in water, ~3 equivalents).
-
Addition of Benzyl Chloride: While stirring, add benzyl chloride (1 equivalent) dropwise to the hydrazine hydrate solution at room temperature.[3][4] An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction Heating: After the addition is complete, heat the reaction mixture to 40°C and maintain this temperature.[3][4]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzyl chloride spot has disappeared.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude benzylhydrazine.
Part 2: Formation and Crystallization of this compound
-
Dissolution: Dissolve the crude benzylhydrazine in a minimal amount of a suitable solvent, such as ethanol (B145695) or isopropanol.
-
Acidification: Cool the solution in an ice bath (0-5°C). Slowly add a solution of hydrochloric acid (e.g., concentrated HCl diluted in the same solvent) dropwise with stirring. The hydrochloride salt will precipitate.
-
Crystallization: Continue stirring the suspension in the ice bath for a period to ensure complete precipitation and crystallization. For optimal crystal formation, allow the mixture to slowly warm to room temperature and then cool it again.
-
Isolation and Drying: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Mandatory Visualizations
Troubleshooting Workflow for Low Yield
References
Stability of Benzylhydrazine hydrochloride in different solvent systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzylhydrazine hydrochloride. The information is designed to address common challenges encountered during experimental procedures involving its stability in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of this compound and how do their solubilities differ?
A1: this compound is commonly available in two forms: the monohydrochloride (CAS 1073-62-7) and the dihydrochloride (B599025) (CAS 20570-96-1).[1][2][3] Their solubility profiles are notably different. The monohydrochloride is soluble in water, methanol (B129727), and DMSO.[4] In contrast, the dihydrochloride form is reported to be insoluble in water.[5] This is a critical consideration when preparing solutions for your experiments.
Q2: I am observing the formation of benzaldehyde (B42025) in my sample containing this compound. What is the likely cause?
A2: The presence of benzaldehyde is a strong indicator that your this compound is undergoing oxidative degradation.[6] Oxidation is a primary degradation pathway for this compound, resulting in the formation of benzaldehyde and nitrogen gas.[6] This can be initiated by exposure to atmospheric oxygen, oxidizing agents, or even certain metal ions.
Q3: My Benzylhydrazine dihydrochloride is not dissolving in my aqueous buffer. What can I do?
A3: As the dihydrochloride salt is insoluble in water, you will likely need to use a co-solvent to achieve dissolution in aqueous media.[5] Depending on your experimental constraints, consider using organic co-solvents such as methanol or ethanol. It is recommended to start with a small amount of co-solvent and gradually increase it until the compound dissolves. Always ensure the chosen co-solvent does not interfere with your downstream analysis.
Q4: What are the expected degradation products of this compound under reductive conditions?
A4: Under reductive conditions, for example, in the presence of a reducing agent like lithium aluminum hydride, this compound can be reduced to form benzylamine.[6]
Q5: How should I store solutions of this compound to minimize degradation?
A5: To minimize degradation, especially oxidation, solutions should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon).[4] Room temperature storage is generally acceptable for the solid material, but for solutions, refrigeration may slow down degradation rates.[4] Given its susceptibility to oxidation, it is advisable to use freshly prepared solutions for your experiments whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis | Degradation of this compound. | The most common degradation is oxidation, which would result in a peak for benzaldehyde.[6] Confirm the identity of the new peak by co-injection with a benzaldehyde standard or by LC-MS analysis. To prevent this, prepare solutions fresh and store them under an inert atmosphere. |
| Inconsistent analytical results | Instability of the compound in the chosen solvent or under the experimental conditions. | Review your solvent system and experimental setup. If using an aqueous system with the dihydrochloride salt, ensure complete dissolution with a co-solvent. For all forms, de-gas solvents and consider adding an antioxidant if compatible with your experiment. Run a time-course study to determine the stability of your analytical solution. |
| Precipitate formation in aqueous solution | Use of the insoluble dihydrochloride form or pH-dependent solubility changes. | Verify which form of this compound you are using. If it is the dihydrochloride, it is not soluble in water.[5] If using the monohydrochloride, changes in the pH of your solution could affect its solubility. Ensure the pH of your medium is compatible with the compound's stability. |
| Loss of potency over time | Chemical degradation of the compound. | This is expected, especially if the compound is exposed to air and light. Quantify the degradation rate by performing a stability study under controlled conditions (e.g., specific temperature, light exposure, and atmosphere). This will help establish a shelf-life for your solutions. |
Summary of Stability and Degradation
The stability of this compound is influenced by the solvent, pH, presence of oxidizing or reducing agents, and exposure to light and heat.
| Condition | Stability Profile | Primary Degradation Product(s) |
| Oxidative Stress (e.g., H₂O₂) | Susceptible | Benzaldehyde, Nitrogen Gas[6] |
| Reductive Stress (e.g., LiAlH₄) | Susceptible | Benzylamine[6] |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Generally stable, but forced conditions may cause degradation. | To be determined by forced degradation studies. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Generally stable, but forced conditions may cause degradation. | To be determined by forced degradation studies. |
| Thermal Stress | Potentially susceptible to accelerated degradation. | To be determined by forced degradation studies. |
| Photolytic Stress | Potentially susceptible to degradation. | To be determined by forced degradation studies. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and determine the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent. For the monohydrochloride, methanol or water can be used.[4] For the dihydrochloride, a mixture of methanol and water may be necessary to ensure solubility.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
A mass balance should be calculated to account for the parent compound and all degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a suggested starting point for an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Primary degradation pathways of Benzylhydrazine.
References
- 1. scbt.com [scbt.com]
- 2. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzylhydrazine dihydrochloride | C7H12Cl2N2 | CID 146540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BENZYLHYDRAZINE MONOHYDROCHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]
- 6. This compound | 1073-62-7 | Benchchem [benchchem.com]
Removing excess Benzylhydrazine hydrochloride from reaction mixture
Welcome to the technical support center. This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals on the effective removal of excess benzylhydrazine (B1204620) hydrochloride from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess benzylhydrazine hydrochloride from my reaction mixture?
A: Complete removal of excess starting materials is fundamental for obtaining high-purity products. This compound is a reactive reagent that can interfere with subsequent reaction steps, complicate product analysis (e.g., NMR, Mass Spectrometry), and potentially exhibit toxicity in biological assays.[1][2][3] For pharmaceutical development, regulatory standards demand stringent control over impurities.
Q2: What are the primary methods for removing unreacted this compound?
A: The most common and effective methods leverage the physicochemical properties of this compound, particularly its nature as a salt. The main techniques are:
-
Aqueous Extraction (Liquid-Liquid Extraction): Utilizes the high water solubility of the salt to wash it out of an organic solution containing the desired product.
-
Recrystallization: Purifies a solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities like this compound in the mother liquor.
-
Silica Gel Chromatography: Separates compounds based on their polarity. This is effective if the product has a significantly different polarity from the highly polar this compound.[1]
-
Chemical Quenching: Involves adding a scavenger reagent that selectively reacts with the excess benzylhydrazine to form a new compound that is easier to remove.
Q3: How do I select the most appropriate removal method for my experiment?
A: The choice depends on the properties of your desired product and the reaction solvent.
-
If your product is a solid and is poorly soluble in a solvent in which this compound is soluble, recrystallization is ideal.
-
If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate (B1210297), dichloromethane), aqueous extraction is the most straightforward method.
-
If both your product and the excess reagent are water-soluble, or if extraction fails, silica gel chromatography is the best alternative.
-
Chemical quenching is an advanced option, often used when other methods are ineffective or for large-scale applications where extractions are impractical.
Q4: My desired product is also water-soluble. How can I remove the water-soluble this compound?
A: This is a common challenge. Your options are:
-
Silica Gel Chromatography: This is often the most effective solution. You may need to screen different solvent systems (eluents) to achieve good separation.
-
Basification and Extraction: You can try carefully adding a base (e.g., sodium bicarbonate or a mild amine base) to the reaction mixture to neutralize the hydrochloride salt, converting it to the free base, benzylhydrazine. The free base is less polar and may be extractable into an organic solvent, while your polar product remains in the aqueous layer. This must be tested carefully to ensure your product is stable to the basic conditions.
-
Recrystallization from a non-aqueous solvent: Attempt to find a solvent system (e.g., ethanol, isopropanol, or mixtures) where the solubility difference between your product and the impurity is maximized at different temperatures.
Q5: I attempted an aqueous extraction, but a persistent emulsion formed at the interface. What should I do?
A: Emulsions are common when dealing with salts and solvents of intermediate polarity. To break an emulsion:
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer often helps to separate the phases.
-
Allow the mixture to stand undisturbed for a longer period.
-
Gently swirl the separatory funnel instead of shaking it vigorously.
-
If possible, filter the entire mixture through a pad of Celite or glass wool.
Method Selection Guide
The following diagram outlines a logical workflow for choosing the best purification strategy.
Caption: Logic diagram for selecting a purification method.
Troubleshooting and Experimental Protocols
This section provides detailed protocols for the most common removal techniques.
Method 1: Aqueous Extraction
This method is ideal when the desired product is soluble in an organic solvent that is immiscible with water. It relies on partitioning the highly water-soluble this compound into the aqueous phase.
Experimental Protocol:
-
Solvent Dilution: If the reaction was performed in a water-miscible solvent (e.g., ethanol, THF), first remove it under reduced pressure using a rotary evaporator. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (B109758) (DCM).
-
Initial Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake gently for 30-60 seconds.
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (aqueous) layer. Note: If using DCM, the organic layer is the bottom layer.
-
Repeat: Repeat the washing process (steps 2-4) two more times with fresh deionized water to ensure complete removal of the salt.
-
Brine Wash: Perform a final wash with an equal volume of brine to remove residual dissolved water from the organic layer.[4]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.[4]
Workflow Diagram: Aqueous Extraction
Caption: Step-by-step workflow for aqueous extraction.
Method 2: Recrystallization
This technique is highly effective for purifying solid products. The principle is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the impurity remains in solution upon cooling. An analogous procedure for phenylhydrazine (B124118) hydrochloride purification involves using a water/HCl mixture.[5]
Experimental Protocol:
-
Solvent Selection: Choose an appropriate solvent or solvent system (e.g., an ethanol/water mixture)[1]. The ideal solvent should poorly dissolve your product at room temperature but dissolve it completely at its boiling point.
-
Dissolution: Place the crude solid product in a flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If needed, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Workflow Diagram: Recrystallization
Caption: General workflow for purification by recrystallization.
Data Summary: Comparison of Methods
| Method | Selectivity | Typical Scale | Speed | Key Advantage | Key Disadvantage |
| Aqueous Extraction | Good (for water-soluble salts) | mg to kg | Fast | Simple, rapid, and uses common lab equipment. | Ineffective if product is water-soluble; can form emulsions. |
| Recrystallization | Excellent | mg to kg | Slow | Can yield very high purity material in a single step. | Requires a solid product and suitable solvent; product loss in mother liquor. |
| Silica Chromatography | Very Good | mg to g | Moderate | Highly versatile; can separate compounds with similar properties. | More labor-intensive, requires specialized equipment, and uses larger solvent volumes.[1] |
| Chemical Quenching | Good to Excellent | g to kg | Fast | Can be very specific and avoids large extraction volumes. | Requires development and validation; scavenger may introduce new impurities. |
References
Validation & Comparative
A Comparative Guide to Pyrazole Synthesis: Benzylhydrazine Hydrochloride vs. Phenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
The pyrazole (B372694) nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. The synthesis of this privileged heterocycle is a cornerstone of drug discovery and development. The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, remains a widely utilized and versatile method. The choice of the hydrazine starting material is critical as it dictates the substitution pattern at the N1 position of the pyrazole ring, profoundly influencing the pharmacological and pharmacokinetic properties of the resulting molecule.
This guide provides an objective comparison of two commonly employed reagents in pyrazole synthesis: benzylhydrazine (B1204620) hydrochloride and phenylhydrazine (B124118). We present a summary of their performance based on available experimental data, detailed experimental protocols, and a discussion of their relative advantages and disadvantages to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Performance Comparison: A Data-Driven Overview
While direct, side-by-side comparative studies under identical conditions are limited in the literature, we can collate representative data to provide a comparative overview of the performance of benzylhydrazine hydrochloride and phenylhydrazine in pyrazole synthesis. Phenylhydrazine is extensively documented in the classic Knorr pyrazole synthesis, consistently affording high yields with a variety of 1,3-dicarbonyl compounds. Data for this compound in a direct Knorr-type synthesis is less prevalent in the literature, with multi-component reactions being more commonly reported.
| Reagent | 1,3-Dicarbonyl Compound | Reaction Conditions | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate (B1235776) | Nano-ZnO, solvent-free, room temp. | 95% | [1] |
| Phenylhydrazine | 2-(trifluoromethyl)-1,3-diketone | Ethanol (B145695), reflux | 63% | [2] |
| Phenylhydrazine | 1,3-Diketones | N,N-dimethylacetamide, room temp. | 59-98% | [1] |
| Phenylhydrazine | Chalcone (α,β-unsaturated ketone) | Acetic acid, Iodine | 70% | [2] |
| Benzylhydrazine Dihydrochloride (B599025) | 4-Chlorobenzaldehyde (B46862) & 4-Methyl-β-nitrostyrene (Three-component reaction) | Methanol (B129727), Water, room temp. | 92% | [3] |
Note: The yields are highly dependent on the specific substrates and reaction conditions. The data presented here are representative examples from the literature. The reaction with benzylhydrazine dihydrochloride is a three-component synthesis and not a direct Knorr condensation with a 1,3-dicarbonyl, which should be considered when comparing yields.
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible synthesis of target compounds. Below are representative experimental protocols for the synthesis of pyrazoles using both phenylhydrazine and this compound.
Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-hydroxypyrazole using Phenylhydrazine
This protocol is a classic example of the Knorr pyrazole synthesis.
Materials:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture under reflux for 4 hours.
-
After cooling the mixture to room temperature, the product may precipitate. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to obtain 1-phenyl-3-methyl-5-hydroxypyrazole.[2]
Protocol 2: Three-Component Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole using Benzylhydrazine Dihydrochloride
This protocol describes a highly efficient one-pot, three-component reaction.
Materials:
-
4-Chlorobenzaldehyde
-
Benzylhydrazine dihydrochloride
-
4-Methyl-β-nitrostyrene
-
Methanol
-
Water
Procedure:
-
In a 500-mL, one-necked, round-bottomed flask, dissolve 4-chlorobenzaldehyde (1.25 equivalents) in methanol (150 mL) and then add water (10 mL).[3]
-
Add benzylhydrazine dihydrochloride (1.25 equivalents) in one portion.[3]
-
Stir the mixture at room temperature for 3 hours to form the hydrazone intermediate.[3]
-
Add 4-methyl-β-nitrostyrene (1.0 equivalent) in one portion and stir the reaction solution at room temperature, open to the air, for 88 to 92 hours. The product will precipitate as a white solid.[3]
-
Slowly add water (50 mL) to the mixture and continue stirring for an additional hour.[3]
-
Collect the white solid by vacuum filtration, wash with a 1:1 mixture of methanol and water, and dry under vacuum to yield 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole (92% yield).[3]
Reaction Mechanisms and Workflow
The Knorr pyrazole synthesis proceeds through a well-established mechanism involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Caption: General mechanism of the Knorr pyrazole synthesis.
The experimental workflows for the two reagents, reflecting the provided protocols, highlight the differences in their application.
Caption: Comparative experimental workflows.
Discussion: Choosing the Right Reagent
Phenylhydrazine:
-
Advantages: Phenylhydrazine is a readily available and highly reactive reagent for the Knorr pyrazole synthesis. It consistently provides good to excellent yields with a wide range of 1,3-dicarbonyl compounds under relatively mild conditions.[1] The resulting 1-phenylpyrazoles are a well-explored class of compounds with a rich history in medicinal chemistry.
-
Disadvantages: The primary drawback of phenylhydrazine is its toxicity. It is a suspected carcinogen and mutagen and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[2]
This compound:
-
Advantages: The benzyl (B1604629) group offers a handle for further functionalization, as it can be cleaved under certain conditions to provide N-unsubstituted pyrazoles or modified to introduce other substituents. The hydrochloride salt is generally more stable and easier to handle than the free base. The reported three-component reaction demonstrates its utility in generating complex pyrazoles in a highly efficient, one-pot procedure.[3]
-
Disadvantages: There is a comparative lack of documented, high-yielding Knorr-type syntheses with simple 1,3-dicarbonyls, making it difficult to directly assess its performance against phenylhydrazine in this specific context. The multi-component reaction, while efficient, has a longer reaction time compared to some Knorr syntheses.
Safety and Handling
Both this compound and phenylhydrazine are hazardous chemicals and must be handled with appropriate safety precautions.
| Feature | This compound | Phenylhydrazine |
| Physical State | Solid | Liquid or Solid |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | Toxic if swallowed, in contact with skin, or if inhaled. |
| Health Hazards | Causes skin and eye irritation. May cause respiratory irritation. | Causes skin and eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects and cancer. |
| Handling | Handle in a well-ventilated area or fume hood. Wear protective gloves, clothing, and eye/face protection. | Handle in a chemical fume hood. Wear double gloves, protective clothing, and eye/face protection. |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. | Store in a cool, dark, well-ventilated place under an inert atmosphere. |
Conclusion
Both this compound and phenylhydrazine are valuable reagents for the synthesis of pyrazoles. The choice between them will depend on the specific synthetic strategy and the desired final product.
-
For well-established, high-yielding Knorr-type syntheses of 1-arylpyrazoles, phenylhydrazine remains a go-to reagent, provided that appropriate safety measures are strictly followed.
-
This compound offers an attractive alternative for the synthesis of 1-benzylpyrazoles, particularly through efficient multi-component reactions that can rapidly build molecular complexity. The benzyl group also provides opportunities for further synthetic manipulations.
Researchers should carefully consider the desired substitution pattern, the required reaction scale, and the available synthetic methodologies when selecting between these two reagents. Further investigation into the direct Knorr-type reactivity of this compound with a broader range of 1,3-dicarbonyls would be beneficial to provide a more complete comparative picture.
References
A Researcher's Guide to Carbonyl Derivatization: Comparing Alternatives to Benzylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of carbonyl-containing compounds is a frequent analytical challenge. These compounds, which include aldehydes, ketones, and keto-steroids, often exhibit poor ionization efficiency and chromatographic retention, necessitating a derivatization step to enhance their detectability by techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Benzylhydrazine (B1204620) hydrochloride has been a reagent of choice for this purpose, but a range of alternatives offer distinct advantages in terms of sensitivity, stability, and breadth of application. This guide provides an objective comparison of benzylhydrazine hydrochloride with key alternative derivatization reagents, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Carbonyl Derivatization Reagents
The choice of a derivatization reagent is critical and depends on the specific analyte, the complexity of the sample matrix, the analytical instrumentation available, and the desired level of sensitivity. The following table summarizes the quantitative performance of several common derivatization reagents for carbonyl compounds. It is important to note that performance metrics can vary significantly based on the analyte and the experimental conditions.
| Reagent | Analyte Class | Typical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Key Advantages & Disadvantages |
| This compound | Carbonyls | LC-MS | Analyte dependent | Not widely reported | Good reactivity. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | HPLC-UV, LC-MS | LOD: 0.1–3.6 ng/mL, LOQ: 0.3–12.0 ng/mL for various carbonyls[1] | 83-100% for various carbonyls | Well-established, forms stable derivatives with strong UV absorbance. Can form E/Z isomers, which may complicate chromatography.[2] |
| Dansylhydrazine | Aldehydes, Ketones | LC-Fluorescence, LC-MS | Not explicitly stated | Not explicitly stated | Fluorescent tag enhances sensitivity.[2][3] The dimethylamino group is easily protonated, improving ionization in MS. |
| Girard's Reagent T (GT) | Ketones, Aldehydes | LC-MS/MS | fmol range for some analytes | Not explicitly stated | Introduces a permanent positive charge, significantly improving ESI+ ionization.[4] Can form E/Z isomers. |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehydes, Ketones | GC-MS, LC-MS | LODs below 0.13 μg/m³ for some aldehydes | >85% | Forms stable oxime derivatives suitable for GC-MS. Enhances sensitivity in both GC and LC-MS. Can form E/Z isomers. |
| 2-Hydrazinoquinoline (HQ) | Carboxylic acids, Aldehydes, Ketones | LC-MS | Not explicitly stated | Not explicitly stated | Reacts with a broader spectrum of metabolites. Enhances chromatographic performance and ionization efficiency. |
Visualizing the Derivatization Workflow and Mechanism
A fundamental understanding of the derivatization process is crucial for troubleshooting and optimization. The following diagrams illustrate a typical experimental workflow for carbonyl derivatization and the underlying chemical reaction.
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are representative protocols for the derivatization of carbonyl compounds using various reagents.
Protocol 1: Derivatization with this compound (General Procedure)
This protocol outlines a general procedure for the derivatization of carbonyl compounds with this compound for LC-MS analysis. Optimization of reaction time, temperature, and reagent concentration is recommended for specific applications.
Materials:
-
This compound
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid or Acetic acid
-
Sample containing carbonyl analyte(s)
-
LC-MS system
Procedure:
-
Reagent Solution Preparation: Prepare a 1-10 mg/mL solution of this compound in a mixture of methanol or acetonitrile and water. A small amount of acid (e.g., 0.1% formic acid) can be added to catalyze the reaction.
-
Sample Preparation: Dissolve the sample in a suitable solvent to a known concentration.
-
Derivatization Reaction: Mix the sample solution with an excess of the this compound reagent solution. The molar ratio of reagent to analyte should be optimized, but a 10-fold or higher excess is common.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature to 60°C) for a specific duration (e.g., 30 minutes to several hours). Monitor the reaction progress by LC-MS if necessary.
-
Analysis: After the reaction is complete, dilute the sample with the mobile phase and inject it into the LC-MS system.
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for LC-MS/MS
This protocol is adapted from a method for the analysis of low molecular weight carbonyl compounds.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (1 mol/L)
-
Water (LC-MS grade)
-
Water bath
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To a 20 mL sample solution, add 50 µL of aqueous hydrochloric acid (1 mol/L) and 30 mL of a DNPH solution in acetonitrile (2.3 g/L).
-
Incubation: Heat the solution at 60°C in a water bath and then allow it to stand at room temperature overnight.
-
Dilution: Dilute 1 mL of the reaction solution to 20 mL with an acetonitrile/water (3/2) solution.
-
Analysis: Analyze the diluted solution for the corresponding hydrazone by LC-MS/MS.
Protocol 3: Derivatization with Girard's Reagent T (GirT) for LC-MS/MS
This protocol is based on a method for the sensitive detection of 5-formyl-2'-deoxyuridine.[4]
Materials:
-
Girard's Reagent T (GirT)
-
Acetic acid (10% aqueous solution)
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Sample containing carbonyl analyte (e.g., FodU)
-
HPLC or LC-MS/MS system
Procedure:
-
Reaction Setup: Mix GirT with the analyte solution at a molar ratio of 10:1 to 100:1 in either 10% acetic acid or phosphate buffer.
-
Incubation: Allow the reaction to proceed at room temperature for 12 hours. The reaction can be stopped at various time points by freezing at -80°C for optimization studies.
-
Analysis: Analyze the extent of conversion of the analyte to the hydrazone conjugate by HPLC or LC-MS/MS.
Protocol 4: Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS
This protocol is adapted from a method for the analysis of carbonyl compounds in e-liquids.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Water (deionized)
-
Sample containing carbonyl compounds
-
GC-MS system
Procedure:
-
Sample Preparation: Dilute 0.5 g of the sample with water.
-
Derivatization: Add the PFBHA reagent to the diluted sample.
-
Extraction: Extract the PFBHA derivatives into toluene.
-
Analysis: Analyze the toluene extract by GC-MS in selected ion monitoring (SIM) mode.
Protocol 5: Derivatization with 2-Hydrazinoquinoline (HQ) for LC-MS
This protocol is based on a method for the metabolomic investigation of biological samples.
Materials:
-
2-Hydrazinoquinoline (HQ)
-
2,2'-Dipyridyl disulfide (DPDS)
-
Triphenylphosphine (TPP)
-
Solvent (e.g., for dissolving reagents and sample)
-
LC-MS system
Procedure:
-
Reaction Mixture: For the derivatization of carboxylic acids, aldehydes, and ketones, a reaction mixture containing HQ, DPDS, and TPP is used. DPDS and TPP act as activating agents for carboxylic acids.
-
Incubation: The derivatization of metabolites in biological samples such as urine, serum, and tissue extracts can typically be completed in a 60-minute process.
-
Analysis: The resulting hydrazide (from carboxylic acids) and hydrazone (from aldehydes and ketones) derivatives can be analyzed by LC-MS.
Conclusion
The selection of a derivatization reagent for carbonyl analysis is a critical decision that can significantly impact the quality and sensitivity of the results. While this compound is a viable option, alternatives such as DNPH, Dansylhydrazine, Girard's reagents, PFBHA, and 2-Hydrazinoquinoline offer a range of advantages, including enhanced sensitivity through fluorescent or permanently charged tags, and suitability for different analytical platforms like GC-MS. By carefully considering the specific requirements of their analysis and the comparative data presented in this guide, researchers can select the optimal reagent to overcome the challenges of carbonyl compound analysis and achieve reliable, high-quality data.
References
A Comparative Guide to Reducing Agents in Perovskite Solar Cells: The Efficacy of Benzylhydrazine Hydrochloride and Alternatives
In the rapidly advancing field of perovskite solar cells (PSCs), achieving high power conversion efficiency (PCE) and long-term stability are paramount objectives. A key challenge, particularly in tin-based and mixed tin-lead PSCs, is the propensity for the divalent metal cation (Sn²⁺) to oxidize to its tetravalent state (Sn⁴⁺), creating defects that impede performance and accelerate degradation. Similarly, the formation of elemental iodine (I₂) in the perovskite precursor solution and films can introduce charge traps. To counteract these detrimental effects, researchers have increasingly turned to the use of reducing agents as additives in the precursor ink or as post-treatment agents for the perovskite film.
This guide provides a comparative analysis of the efficacy of Benzylhydrazine hydrochloride (BHC) as a reducing agent in perovskite solar cells, alongside other notable alternatives. The performance of each agent is evaluated based on key photovoltaic parameters, and detailed experimental protocols are provided to facilitate replication and further research.
This compound (BHC): A Dual-Action Stabilizer
This compound has emerged as a potent reducing agent capable of significantly enhancing the performance and reproducibility of perovskite solar cells. Its primary mechanism involves the reduction of detrimental elemental iodine (I₂) back to its iodide (I⁻) form, effectively removing charge traps within the perovskite film.[1][2] Furthermore, BHC has been shown to prevent the breakdown of organic cations, such as formamidinium (FA⁺) and methylammonium (B1206745) (MA⁺), within the precursor solution, leading to more stable inks and higher quality perovskite films.[2][3][4][5]
A notable study demonstrated that the incorporation of BHC into a blade-coated p-i-n perovskite solar cell resulted in a certified power conversion efficiency of 23.2%.[1][2] The device also exhibited remarkable operational stability, showing minimal degradation after 1000 hours of operation at its maximum power point.[1]
Performance Data: this compound
| Perovskite Composition | Reducing Agent | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| MA/FA-based | This compound (BHC) | 1.17 | 24.0 | 82.9 | 23.2 | [1] |
Experimental Protocol: this compound Additive
The following protocol is a summary of the method used to achieve the results presented above.
-
Precursor Solution Preparation: Formamidinium iodide (FAI) and methylammonium iodide (MAI) precursor solutions are prepared.
-
BHC Addition: this compound (BHC) is added to the precursor solutions as a reducing agent.
-
Film Deposition: The perovskite film is deposited using a blade-coating technique in an inverted p-i-n device architecture.
-
Device Fabrication: The full solar cell is fabricated with appropriate electron and hole transport layers and contacts.
-
Characterization: The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G illumination to determine the photovoltaic parameters.
Alternative Reducing Agents: A Comparative Overview
Several other reducing agents, particularly hydrazine (B178648) derivatives, have been investigated to improve the performance and stability of perovskite solar cells. These alternatives often target similar degradation pathways as BHC, such as preventing Sn²⁺ oxidation and passivating defects.
Phenylhydrazine (B124118) (PH): A Potent Hole Trap Passivator
Phenylhydrazine has been effectively utilized as a post-treatment agent for mixed tin-lead perovskite films. Its application has been shown to reduce the density of hole traps that are often caused by the oxidation of Sn²⁺ on the perovskite surface. This passivation leads to a significant improvement in the open-circuit voltage (Voc) and, consequently, the overall power conversion efficiency. In one study, a post-treatment with phenylhydrazine increased the PCE from 18.16% to 20.67%.[6]
Performance Data: Phenylhydrazine
| Perovskite Composition | Reducing Agent | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| FA0.5MA0.5Pb0.5Sn0.5I3 (Control) | None | 0.75 | 29.5 | 78 | 18.16 | [6] |
| FA0.5MA0.5Pb0.5Sn0.5I3 | Phenylhydrazine (post-treatment) | 0.83 | 29.6 | 80 | 20.67 | [6] |
Experimental Protocol: Phenylhydrazine Post-Treatment
The following protocol outlines the post-treatment process with phenylhydrazine.
-
Perovskite Film Fabrication: A FA₀.₅MA₀.₅Pb₀.₅Sn₀.₅I₃ perovskite film is deposited and annealed.
-
Post-Treatment Solution: A solution of phenylhydrazine is prepared.
-
Application: The phenylhydrazine solution is applied to the surface of the perovskite film.
-
Device Completion: The fabrication of the solar cell is completed by depositing the subsequent layers and electrodes.
-
Characterization: The photovoltaic performance is measured under standard testing conditions.
Other Hydrazine Derivatives and Reducing Agents
A variety of other reducing agents have shown promise in enhancing the performance of perovskite solar cells, particularly in mitigating the instability of tin-based perovskites.
| Reducing Agent | Perovskite Type | Key Benefit | PCE (%) | Reference |
| Phenyl hydrazine with sulfonic amide group | Tin-Lead | Reductant and passivator | 22.01 | [7] |
| Benzoyl hydrazine (BH) | CsPbI₃ | Defect passivation | 20.47 | |
| Hydrazine dihydrochloride | Tin-based (FA₀.₇₅MA₀.₂₅SnI₃) | Inhibits Sn²⁺ oxidation | 9.26 | [6][7] |
| Ammonium hypophosphite | Tin-based (FASnI₃) | Suppresses Sn²⁺ oxidation | Not specified |
Mechanisms of Action and Experimental Workflows
The efficacy of these reducing agents stems from their ability to interrupt key degradation and defect formation pathways in the perovskite material. The primary mechanisms include the reduction of oxidized species and the passivation of defects.
Caption: Mechanism of action for various reducing agents in perovskite solar cells.
The experimental workflow for incorporating these reducing agents generally involves either their addition to the precursor solution or a post-treatment step after the perovskite film has been formed.
Caption: General experimental workflows for incorporating reducing agents.
Conclusion
The use of reducing agents, particularly this compound and its alternatives, represents a significant step forward in addressing the intrinsic instabilities of perovskite solar cells. BHC's ability to both reduce elemental iodine and prevent organic cation degradation makes it a highly effective additive for achieving high-efficiency and stable devices. Phenylhydrazine also demonstrates considerable promise as a post-treatment agent for passivating hole traps in tin-lead perovskites. The choice of reducing agent will ultimately depend on the specific perovskite composition and the desired performance enhancements. The data and protocols presented in this guide offer a valuable resource for researchers working to optimize the performance and stability of the next generation of perovskite solar cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selection of phenyl hydrazine derivatives as an Sn4+ reductant for tin–lead perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Labeling Reagents for Carbohydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of carbohydrates is fundamental in various fields, from biomedical research to the quality control of biopharmaceuticals. A crucial step in many analytical workflows is the derivatization of glycans with a fluorescent label to enhance their detection by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This guide provides an objective comparison of several widely used hydrazine-based and other amine-reactive labeling reagents, supported by experimental data, to assist in the selection of the most suitable reagent for your specific analytical requirements.
Performance Comparison of Fluorescent Labels
The choice of a labeling agent significantly influences the sensitivity and quantitative accuracy of glycan analysis. The following table summarizes the key performance characteristics of four popular labeling reagents: 2-aminobenzamide (B116534) (2-AB), 2-aminobenzoic acid (2-AA), procainamide (B1213733) (ProA), and RapiFluor-MS (RF-MS). The data is compiled from various comparative studies and is presented to facilitate a direct comparison.
| Performance Metric | 2-Aminobenzamide (2-AB) | 2-Aminobenzoic Acid (2-AA) | Procainamide (ProA) | RapiFluor-MS (RF-MS) |
| Relative Fluorescence Sensitivity | Baseline | Higher than 2-AB[1] | ~15-fold higher than 2-AB[2][3] | ~4-fold higher than 2-AB[2][4] |
| Relative MS Sensitivity | Lowest | - | ~30-fold higher than 2-AB[5] | ~68-fold higher than 2-AB[2][4] |
| Labeling Reaction Time | 2-3 hours | ~3 hours | ~1-2 hours | ~5 minutes[6][7][8] |
| Primary Analytical Suitability | HPLC with Fluorescence Detection | HPLC, Capillary Electrophoresis | HPLC-FLR, LC-MS | High-throughput LC-MS |
| Key Advantages | Well-established, cost-effective | Higher fluorescence than 2-AB | High fluorescence and good MS signal | Highest MS sensitivity, rapid labeling |
| Key Disadvantages | Poor ionization efficiency in MS[2][4] | - | - | Higher cost |
Experimental Workflow for N-Glycan Analysis
The general workflow for the analysis of N-glycans from glycoproteins involves several key steps, from glycan release to instrumental analysis. The following diagram illustrates a typical process.
References
- 1. Characterization of carbohydrates using highly fluorescent 2-aminobenzoic acid tag following gel electrophoresis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ludger.com [ludger.com]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. lcms.labrulez.com [lcms.labrulez.com]
Uncharted Territory: The Challenge of Validating Analytical Methods with Benzylhydrazine Hydrochloride
A comprehensive review of scientific literature reveals a notable absence of established and validated analytical methods utilizing Benzylhydrazine hydrochloride as a primary derivatizing agent. This scarcity of data precludes the creation of a direct comparison guide against alternative analytical techniques for a specific analyte.
For researchers, scientists, and drug development professionals seeking to validate an analytical method, the choice of a derivatizing agent is critical for ensuring specificity, sensitivity, and reproducibility. While various hydrazine (B178648) derivatives are staples in analytical chemistry—most notably 2,4-dinitrophenylhydrazine (B122626) (DNPH) for the analysis of carbonyl compounds—this compound does not appear to be a commonly employed reagent for developing validated quantitative methods.
Extensive searches of scientific databases and analytical chemistry literature did not yield any published, validated high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods that use this compound for the derivatization of a specific analyte. This lack of foundational data makes it impossible to construct a meaningful comparison of its performance metrics—such as linearity, accuracy, precision, and limits of detection—against other established methods.
The Common Alternatives: A Landscape of Hydrazine-Based Derivatization
In the realm of analytical derivatization for carbonyl compounds (aldehydes and ketones), several other hydrazine-based reagents are well-documented and widely used. A comparison of these alternatives highlights the established methodologies that researchers typically employ.
| Derivatizing Agent | Common Analyte | Analytical Technique | Key Performance Aspects |
| 2,4-Dinitrophenylhydrazine (DNPH) | Formaldehyde (B43269), Acetaldehyde, other Carbonyls | HPLC-UV, HPLC-MS | High selectivity, stable derivatives, widely validated for environmental and food analysis.[1][2][3][4][5] |
| Phenylhydrazine hydrochloride | Formaldehyde | Spectrophotometry, HPLC | Used in rapid screening tests and some quantitative methods.[6][7] |
| 4-Methylbenzenesulfonohydrazide (MBSH) | Formaldehyde | HPLC-UV | A novel reagent developed for quantifying residual formaldehyde in pharmaceuticals.[8][9] |
| Salicylaldehyde | Hydrazine | RP-HPLC | Used for the derivatization of hydrazine itself for quantification.[10] |
Hypothetical Workflow for Method Validation
Should a researcher endeavor to develop and validate a new analytical method using this compound, a systematic workflow would need to be followed. This process is essential for ensuring the method is reliable, reproducible, and fit for its intended purpose. The logical flow for such a validation is outlined below.
Caption: Workflow for developing and validating a new analytical method.
Logical Comparison Framework
Once a method using this compound is validated, a logical framework for comparing it to an alternative, such as the widely accepted DNPH method for formaldehyde, would be necessary. This comparison would assess various aspects of the analytical process, from sample preparation to data analysis, to determine the advantages and disadvantages of the new method.
Caption: Framework for comparing analytical methods.
Conclusion
At present, a comparison guide for an analytical method using this compound cannot be provided due to the absence of a validated method in the scientific literature. The information and diagrams presented here serve as a guide for the necessary steps and frameworks that would be required to develop, validate, and subsequently compare such a method against existing standards. For researchers in drug development and other scientific fields, relying on well-established and validated methods with reagents like DNPH remains the current best practice. The development of a novel method using this compound would represent a new contribution to the field of analytical chemistry, requiring rigorous validation before it can be adopted for routine use.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of analytical techniques for the determination of aldehydes in test chambers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Formaldehyde by HPLC with Stable Precolumn Derivatization in Egyptian Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN110018157A - A kind of textile formaldehyde method for rapidly testing - Google Patents [patents.google.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to Ketone Derivatization: Benzylhydrazine Hydrochloride vs. Girard's Reagent
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of ketones is paramount in numerous scientific disciplines, from metabolomics and clinical diagnostics to pharmaceutical development. Direct analysis of ketones, particularly by mass spectrometry (MS), can be challenging due to their neutral charge and often low ionization efficiency. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the ketone to enhance its detectability. This guide provides a comprehensive comparison of two hydrazine-based derivatization reagents: Benzylhydrazine (B1204620) hydrochloride and the well-established Girard's reagents.
Introduction to Ketone Derivatization for Mass Spectrometry
The primary goal of derivatization in this context is to introduce a moiety that improves the analyte's physicochemical properties for LC-MS analysis. This is typically achieved by:
-
Introducing a permanent charge: This significantly enhances ionization efficiency in electrospray ionization (ESI), leading to lower limits of detection.
-
Increasing hydrophobicity: This can improve retention on reversed-phase chromatography columns, allowing for better separation from interfering matrix components.
-
Adding a specific fragmentation handle: This can aid in structural elucidation and improve the specificity of tandem mass spectrometry (MS/MS) methods.
Both Benzylhydrazine hydrochloride and Girard's reagents react with the carbonyl group of a ketone to form a hydrazone derivative. However, their distinct chemical structures lead to different properties of the resulting derivatives, impacting their analytical performance.
Performance Comparison: this compound vs. Girard's Reagent
While extensive head-to-head comparative studies are limited in the scientific literature, a comparison can be drawn based on the well-documented performance of Girard's reagents and the known chemical properties of benzylhydrazine.
Girard's Reagents (T and P)
Girard's reagents, particularly Girard's reagent T (GT) and Girard's reagent P (GP), are widely recognized for their exceptional ability to enhance the MS signal of carbonyl compounds.[1][2] This is primarily due to the presence of a quaternary ammonium (B1175870) group in their structure, which introduces a permanent positive charge to the ketone derivative.[2]
Key Performance Characteristics of Girard's Reagents:
-
High Ionization Efficiency: The pre-existing positive charge eliminates the need for protonation in the ESI source, leading to a dramatic increase in signal intensity.[2]
-
Improved Sensitivity: Derivatization with Girard's reagents can lead to a 20-fold or greater increase in detection sensitivity compared to the underivatized ketone.[2]
-
Versatility: They are effective for a wide range of ketones, including steroids and other biomolecules.[1][2]
-
Well-Established Protocols: Numerous optimized protocols are available in the literature for various applications.[2]
This compound
Benzylhydrazine is a simpler hydrazine (B178648) derivative that lacks a pre-existing charge. While it readily reacts with ketones to form stable hydrazones, the resulting derivative does not possess a permanent charge.
Inferred Performance Characteristics of this compound:
-
Moderate Sensitivity Enhancement: The introduction of the benzyl (B1604629) group increases the hydrophobicity and proton affinity of the derivative compared to the parent ketone, which can lead to improved ionization and chromatographic retention. However, the enhancement is generally expected to be less pronounced than that achieved with Girard's reagents.
-
Alternative Selectivity: The benzylhydrazone derivatives will have different chromatographic properties compared to Girard's reagent derivatives, which could be advantageous for specific separation challenges.
-
Lack of Published Quantitative Data: There is a notable scarcity of published studies providing quantitative data on the performance of this compound as a derivatization agent for ketones in LC-MS analysis, making direct comparisons difficult.
Quantitative Data Summary
The following table summarizes the available quantitative data for Girard's reagent T. Due to the lack of specific data for this compound in the context of LC-MS sensitivity enhancement, a direct numerical comparison is not possible at this time.
| Derivatization Reagent | Analyte Class | Analytical Technique | Reported Sensitivity Enhancement | Reference |
| Girard's Reagent T | Aldehyde (5-Formyl-2'-deoxyuridine) | LC-MS/MS | ~20-fold | [2] |
| Girard's Reagent T | Ecdysteroids (Ketosteroids) | LC-MS/MS | Picogram-level detection | [1][3] |
| Girard's Reagent P | Spironolactone and metabolites | UHPLC-ESI-MS/MS | 1-2 orders of magnitude | [4] |
| This compound | Ketones | LC-MS | Data not available | - |
Experimental Protocols
General Experimental Workflow for Ketone Derivatization
The following diagram illustrates a typical workflow for the derivatization of ketones prior to LC-MS analysis.
Detailed Protocol for Ketone Derivatization with Girard's Reagent T
This protocol is adapted from a method for the derivatization of 5-formyl-2'-deoxyuridine.[2]
Materials:
-
Girard's Reagent T (GirT)
-
Ketone-containing sample
-
Acetic acid (10% v/v in water)
-
Water
Procedure:
-
Dissolve the ketone-containing sample in a suitable solvent (e.g., methanol or water).
-
Prepare a stock solution of Girard's Reagent T in water.
-
In a reaction vial, mix the ketone sample with a molar excess of the Girard's Reagent T solution. A molar ratio of 1:10 to 1:100 (ketone:GirT) is a good starting point.
-
Add 10% acetic acid to the reaction mixture to achieve a final concentration that facilitates the reaction (e.g., 10% of the total volume).
-
Incubate the reaction mixture at room temperature for a period ranging from 10 minutes to 24 hours. The optimal reaction time should be determined empirically for the specific ketone.
-
Terminate the reaction by freezing the sample at -80°C or by immediate dilution with the initial mobile phase for LC-MS analysis.
-
Inject an appropriate volume of the reaction mixture or a diluted aliquot into the LC-MS system.
General Protocol for Ketone Derivatization with this compound
Materials:
-
This compound
-
Ketone-containing sample
-
Acid catalyst (e.g., a small amount of glacial acetic acid or hydrochloric acid)
-
Anhydrous solvent (e.g., ethanol, methanol, or acetonitrile)
Procedure:
-
Dissolve the ketone-containing sample in an anhydrous solvent.
-
Add a slight molar excess of this compound to the solution.
-
Add a catalytic amount of acid to the reaction mixture.
-
The reaction can be performed at room temperature or with gentle heating (e.g., 50-60°C) to increase the reaction rate. Reaction times can vary from 30 minutes to several hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or a pilot LC-MS injection).
-
Once the reaction is complete, the solvent can be evaporated, and the residue reconstituted in a solvent suitable for LC-MS analysis.
Signaling Pathways and Logical Relationships
The derivatization of a ketone with a hydrazine reagent is a well-understood chemical transformation. The following diagram illustrates the reaction mechanism.
Conclusion
For applications requiring the highest sensitivity in ketone analysis by LC-MS, Girard's reagents (T and P) are the clear choice due to their ability to introduce a permanent positive charge, which dramatically enhances ionization efficiency.[2][4] The extensive body of literature and well-established protocols provide a solid foundation for their implementation.
This compound represents a viable, albeit less potent, alternative for ketone derivatization. While it can improve the chromatographic and mass spectrometric properties of ketones, the lack of a permanent charge means the sensitivity enhancement is not as pronounced. However, its use may be warranted in specific cases where the unique properties of the resulting benzylhydrazone are advantageous for a particular separation or when a charged derivative is undesirable.
Researchers and drug development professionals should carefully consider their analytical requirements, particularly the need for sensitivity, when selecting a derivatization reagent. For most quantitative applications demanding low detection limits, Girard's reagents are the superior option. Further research is needed to fully explore and quantify the performance of this compound as a derivatization agent for modern LC-MS applications.
References
Selectivity differences between Benzylhydrazine hydrochloride and other hydrazines
For researchers, scientists, and drug development professionals, the choice of a hydrazine (B178648) derivative in synthesis and biological studies is critical, as subtle structural differences can lead to significant variations in reactivity and biological activity. This guide provides an objective comparison of the selectivity of benzylhydrazine (B1204620) hydrochloride with other common hydrazines, such as phenylhydrazine, methylhydrazine, and hydrazine, supported by experimental data.
This comparison focuses on two key areas where the selectivity of hydrazines is paramount: the regioselectivity in the synthesis of pyrazole (B372694) derivatives and the selective inhibition of monoamine oxidase (MAO) enzymes.
Performance in Pyrazole Synthesis: Regioselectivity
The Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, is a fundamental method for constructing the pyrazole ring, a scaffold present in numerous pharmaceuticals.[1][2] When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the reaction can yield two different regioisomers. The selectivity of this reaction is influenced by the steric and electronic properties of the hydrazine substituent.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Reaction Conditions | Product Ratio (Regioisomers) | Overall Yield (%) |
| Benzylhydrazine | Active methylene (B1212753) reagent precursor | DMF, NaH, MeI, 100°C | Single regioisomer observed | 27% (for 1-benzyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile)[3] |
| Phenylhydrazine | Ethyl acetoacetate | Nano-ZnO catalyst | Not specified | 95%[4] |
| 2-(trifluoromethyl)-1,3-diketone | Ethanol, Reflux | Not specified | 63%[4] | |
| Unsymmetrical 1,3-diketones | N,N-dimethylacetamide, Room Temp | 98:2 (in favor of 1-aryl-3-CF3-5-aryl-pyrazole)[5] | 74-77%[5] | |
| Methylhydrazine | Unsymmetrical 1,3-diketones | Ethanol | 1:1 mixture of regioisomers | Not specified |
| Unsymmetrical 1,3-diketones | Fluorinated alcohols (HFIP) | >99:1 (improved regioselectivity) | 94% | |
| α-benzotriazolylenones | Basic medium | Single regioisomer observed | 50-94%[5] |
Note: The yields and regioselectivities are influenced by the specific substrates and reaction conditions. Data is compiled from various sources and may not represent a direct side-by-side comparison under identical conditions.
The benzyl (B1604629) group of benzylhydrazine, being sterically bulky, can significantly influence the regiochemical outcome of the pyrazole synthesis, often favoring the formation of a single isomer.[3] In contrast, less sterically hindered hydrazines like methylhydrazine may lead to mixtures of regioisomers, although the use of specific solvents like fluorinated alcohols can dramatically improve selectivity. Phenylhydrazine's aromatic ring also directs the regioselectivity, often with high preference for one isomer.[5]
Performance in Monoamine Oxidase (MAO) Inhibition: Isoform Selectivity
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters.[6] Selective inhibitors of these enzymes are valuable therapeutic agents for depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors).[7][8] Hydrazine derivatives are a well-known class of MAO inhibitors.[6]
| Hydrazine Derivative | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Benzylhydrazine | Data not available | Data not available (noted to bind more tightly to MAO-B than MAO-A)[9] | Favors MAO-B |
| Phenylhydrazine | Data not available (noted to be a weak inhibitor of both isoforms)[9] | Data not available | Low selectivity |
| Phenelzine (Phenylethylhydrazine) | ~0.1 | ~1.0 | ~10 (MAO-A selective) |
| Selegiline | ~10 | ~0.01 | ~0.001 (MAO-B selective) |
Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate, buffer). The data presented is a compilation from various sources for comparative purposes.
Benzylhydrazine has been shown to bind more tightly to MAO-B than to MAO-A, suggesting a selectivity for MAO-B.[9] This is in contrast to some other hydrazine derivatives like phenelzine, which is more selective for MAO-A. Phenylhydrazine is generally a weak inhibitor of both isoforms.[9] The selectivity of these inhibitors is critical for their therapeutic application and for minimizing side effects.
Experimental Protocols
Knorr Pyrazole Synthesis with Benzylhydrazine
This protocol describes the synthesis of 1-benzyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile.[3]
Materials:
-
Appropriate active methylene reagent
-
Phenylisothiocyanate
-
Sodium hydride (NaH)
-
Methyl iodide (MeI)
-
Benzylhydrazine
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the active methylene reagent in dry DMF, add sodium hydride (NaH) and stir at room temperature.
-
Add phenylisothiocyanate and continue stirring for 1 hour.
-
Add methyl iodide (MeI) and stir for an additional 3 hours at room temperature.
-
Add benzylhydrazine to the reaction mixture.
-
Heat the reaction mixture to 100°C and maintain for 4 hours.
-
After cooling, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the desired pyrazole product.
Determination of IC50 for MAO Inhibition
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a hydrazine derivative against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine (B1673886) for a fluorometric assay)
-
Hydrazine inhibitor stock solution (e.g., in DMSO)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
96-well microplate (black, for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of MAO-A and MAO-B in phosphate buffer. Prepare a working solution of the substrate in the same buffer.
-
Inhibitor Dilution: Perform serial dilutions of the hydrazine stock solution to obtain a range of concentrations to be tested.
-
Assay Setup: In the wells of the microplate, add the phosphate buffer, the enzyme solution (MAO-A or MAO-B), and the diluted inhibitor solutions. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Immediately measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for kynuramine) at 37°C for a set period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The selectivity of hydrazine derivatives as MAO inhibitors has significant implications for their effects on neurotransmitter signaling pathways.
Caption: MAO-A Inhibition in Serotonergic and Noradrenergic Neurons.
Selective inhibition of MAO-A increases the levels of serotonin and norepinephrine in the presynaptic neuron, leading to enhanced neurotransmission and antidepressant effects.[7][10]
Caption: MAO-B Inhibition in Dopaminergic Neurons.
Selective MAO-B inhibitors, for which benzylhydrazine shows a preference, prevent the breakdown of dopamine, thereby increasing its availability in the synapse.[11][12] This is a key therapeutic strategy in the management of Parkinson's disease.
Caption: Knorr Pyrazole Synthesis Workflow.
This workflow illustrates the key steps in the Knorr pyrazole synthesis, highlighting the potential formation of two regioisomers when using an unsymmetrical 1,3-dicarbonyl compound.[1] The choice of hydrazine and reaction conditions determines the ratio of these isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modification of serotonergic and noradrenergic neurotransmissions by repeated administration of monoamine oxidase inhibitors: electrophysiological studies in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 12. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to the Quantitative Analysis of Aldehydes: Benzylhydrazine Hydrochloride versus Established Methods
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of aldehydes is of paramount importance. These carbonyl compounds are frequently encountered as key intermediates in organic synthesis, impurities in pharmaceutical products, and biomarkers of oxidative stress. The inherent reactivity and often low volatility of aldehydes necessitate derivatization prior to analysis to enhance their stability and detectability. This guide provides a comprehensive comparison of various methods for the quantitative analysis of aldehydes, with a special focus on the potential of benzylhydrazine (B1204620) hydrochloride in relation to well-established derivatization reagents.
This report delves into the performance of different analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and spectrophotometry. While benzylhydrazine hydrochloride is a known hydrazine (B178648) derivative, comprehensive data on its application in quantitative aldehyde analysis is not as widely documented as for other reagents. This guide, therefore, compares its theoretical potential with the proven performance of established methods, providing available experimental data for a thorough evaluation.
Performance Comparison of Analytical Methods
The selection of an appropriate method for aldehyde quantification is contingent upon several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the specific aldehydes of interest. The following tables summarize the key performance metrics for various methods, offering a side-by-side comparison.
Table 1: Comparison of Derivatization Reagents for HPLC-UV Analysis of Aldehydes
| Parameter | This compound | 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | 4-Hydrazinobenzoic Acid (HBA) |
| Linearity (r²) | Data not readily available | > 0.99[1] | Data not readily available |
| Limit of Detection (LOD) | Data not readily available | 17.33 µg/mL (for formaldehyde)[] | Below 0.5 mg/L for low-molecular-weight aldehydes[3] |
| Limit of Quantification (LOQ) | Data not readily available | 57.76 µg/mL (for formaldehyde)[] | Data not readily available |
| Accuracy (% Recovery) | Data not readily available | 98.37% - 100.32%[4] | Data not readily available |
| Precision (%RSD) | Data not readily available | < 1%[4] | Data not readily available |
| Advantages | Potential for good reactivity due to hydrazine moiety. | Well-established, robust, and widely applicable method.[5] Extensive literature and validation data available. | High stability, good solubility in aqueous and organic solvents, high selectivity, and sensitivity.[6] |
| Disadvantages | Limited validation data for quantitative analysis. | Can form geometric isomers leading to multiple peaks for a single analyte. | Less extensive validation data compared to DNPH. |
Table 2: Comparison of GC-MS and Spectrophotometric Methods for Aldehyde Quantification
| Parameter | GC-MS with PFBHA Derivatization | Spectrophotometry with DNPH |
| Linearity (r²) | > 0.99 | Varies (e.g., for HPLC-UV)[7] |
| Limit of Detection (LOD) | Analyte-dependent, typically low ng/mL to pg/mL range.[] | 0.02 µg/m³ (Formaldehyde in air)[7] |
| Limit of Quantification (LOQ) | Analyte-dependent, typically low ng/mL range.[] | Data not readily available |
| Accuracy (% Recovery) | Typically 90-110%[] | Low for some aldehydes (e.g., acrolein)[7] |
| Precision (%RSD) | Typically < 15% | < 0.4% (Area, HPLC-UV)[7] |
| Advantages | High sensitivity and selectivity, suitable for complex matrices. | Simple, cost-effective, suitable for total aldehyde content.[7] |
| Disadvantages | Requires derivatization to improve volatility, more complex instrumentation. | Lower selectivity compared to chromatographic methods, potential for interferences. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative methodologies for the key analytical techniques discussed.
Protocol 1: HPLC-UV Analysis of Aldehydes using DNPH Derivatization
This protocol outlines the derivatization of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis.
1. Reagent Preparation:
-
DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile (B52724) containing a small amount of acid catalyst (e.g., 1% phosphoric acid).[5]
-
Aldehyde Standards: Prepare a series of standard solutions of the target aldehydes in acetonitrile.
2. Derivatization Procedure:
-
To 1 mL of the sample or standard solution, add 1 mL of the DNPH reagent.[5]
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 30 minutes) to allow for the formation of the dinitrophenylhydrazone derivatives.[5]
3. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water is typically employed for separation.
-
Detection: The UV detector is set to a wavelength where the DNPH derivatives have maximum absorbance, typically around 360 nm.[8]
-
Quantification: A calibration curve is generated by plotting the peak areas of the aldehyde-DNPH derivatives from the standard solutions against their known concentrations. The concentration of aldehydes in the samples is then determined from this calibration curve.
Protocol 2: GC-MS Analysis of Aldehydes using PFBHA Derivatization
This protocol describes the derivatization of aldehydes with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS analysis.
1. Reagent Preparation:
-
PFBHA Solution: Prepare a solution of PFBHA in a suitable solvent (e.g., 10 mg/mL in water).[]
-
Aldehyde Standards: Prepare a series of standard solutions of the target aldehydes in an appropriate solvent.
2. Derivatization Procedure:
-
To 1 mL of the sample or standard solution, add a known amount of an internal standard (e.g., a deuterated aldehyde).
-
Add 100 µL of the PFBHA solution.[]
-
Adjust the pH of the mixture to be acidic.
-
Incubate the mixture to form the PFBHA-oxime derivatives.
-
Extract the derivatives into an organic solvent (e.g., hexane).
3. GC-MS Analysis:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
Injection: A splitless injection is often employed for trace analysis.
-
MS System: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standard solutions.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the Graphviz (DOT language).
Conclusion
The quantitative analysis of aldehydes is a critical task in many scientific disciplines. While this compound presents a potential derivatization agent due to its inherent reactivity as a hydrazine, the lack of extensive validation data in the current literature makes it difficult to recommend it over well-established methods.
For robust and reliable quantification, 2,4-dinitrophenylhydrazine (DNPH) remains the gold standard for HPLC-UV and spectrophotometric methods, supported by a wealth of validation data and standardized protocols. For highly sensitive and selective analysis, particularly in complex matrices, GC-MS with PFBHA derivatization is the preferred method.
Researchers are encouraged to consider the specific requirements of their analysis when selecting a method. While exploring novel reagents like this compound could be a subject for future research, the current recommendation is to rely on the extensively validated and documented methods for accurate and reproducible aldehyde quantification.
References
Performance of Benzylhydrazine Hydrochloride in the Analysis of Carbonyl Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benzylhydrazine (B1204620) hydrochloride as a derivatizing agent for the quantitative analysis of carbonyl compounds (aldehydes and ketones) in various analytical matrices. The performance of Benzylhydrazine hydrochloride is evaluated against other commonly used hydrazine-based reagents, supported by available experimental data. This document aims to assist researchers in selecting the most suitable derivatization strategy for their analytical needs.
Introduction to Carbonyl Analysis and the Role of Derivatization
The accurate quantification of carbonyl compounds is crucial in diverse fields, including environmental monitoring, food chemistry, and pharmaceutical analysis.[1][2] Many low-molecular-weight aldehydes and ketones are volatile and exhibit poor chromatographic retention and low detector response, making their direct analysis challenging.[2] Chemical derivatization is a widely employed strategy to overcome these limitations.[1] Hydrazine-based reagents, such as this compound, react with carbonyl compounds to form stable hydrazone derivatives.[1][3] These derivatives are typically less volatile, more stable, and possess chromophores or fluorophores that enhance their detection by techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]
Performance Comparison of Hydrazine-Based Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and efficiency of the analytical method. While 2,4-Dinitrophenylhydrazine (B122626) (DNPH) is the most extensively used and documented reagent for carbonyl analysis, other alternatives, including this compound, offer distinct advantages and disadvantages.[1][4] The following tables summarize the performance characteristics of this compound in comparison to other common derivatization agents based on available data.
Table 1: Performance Characteristics of Selected Derivatization Reagents for Carbonyl Analysis
| Reagent | Typical Analytical Technique(s) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| This compound | HPLC-UV, GC-MS | Data not available; expected to be comparable to phenylhydrazine. | Data not available | Forms stable derivatives with good UV absorbance.[3] | Limited published data on analytical performance. |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV, LC-MS | LOD: 0.08-0.20 ppbv (for a 24.0 L air sample, GC-MS)[4] | 95.7–103.9% (for benzyl (B1604629) halides with a similar derivatization approach)[5] | Well-established methods (e.g., EPA methods)[6]; derivatives have strong UV absorbance.[3] | Can form E/Z isomers, potentially complicating quantification.[7] |
| Phenylhydrazine | LC-MS | Data not available | Data not available | Stabilizes reactive α-keto acids for analysis.[1] | Limited comparative data on a wide range of carbonyls. |
| Pentafluorophenylhydrazine (B1196947) (PFPH) | GC-MS | LOD: 0.08-0.20 ppbv (for a 24.0 L air sample)[4] | >90% collection efficiency for several aldehydes.[4] | Forms thermally stable derivatives suitable for GC-MS analysis; provides better separation for some isomers compared to DNPH.[4] | Requires GC-MS instrumentation. |
| Dansyl Hydrazine (B178648) | HPLC-Fluorescence | Offers high sensitivity due to the fluorescent tag.[8] | Data not available | Forms highly fluorescent derivatives, enabling sensitive detection.[8] | Requires a fluorescence detector; derivatization conditions can be specific.[8] |
Table 2: Reaction Conditions for Carbonyl Derivatization
| Reagent | Typical Reaction Conditions | Reaction Time |
| This compound | Acidic or basic conditions in an organic solvent (e.g., ethanol). | Typically 30 minutes to a few hours, may require heating. |
| 2,4-Dinitrophenylhydrazine (DNPH) | Acid-catalyzed reaction (e.g., with hydrochloric or phosphoric acid) in acetonitrile (B52724) or ethanol.[6] | 30 minutes to 1 hour at room temperature or with gentle heating.[3] |
| Phenylhydrazine | Reaction at -20 °C to stabilize reactive analytes.[1] | Varies depending on the analyte and matrix. |
| Pentafluorophenylhydrazine (PFPH) | Collection on a sorbent tube coated with the reagent, followed by solvent desorption.[4] | Derivatization occurs during sample collection. |
| Dansyl Hydrazine | Varies depending on the specific carbonyl compound.[8] | Can be optimized for different analytes.[8] |
Experimental Protocols
Detailed methodologies are essential for achieving accurate and reproducible results. Below are representative protocols for the derivatization and analysis of carbonyl compounds.
Protocol 1: Determination of Aldehydes in an Aqueous Matrix using this compound and HPLC-UV (Adapted from DNPH-based methods)
This protocol is an adapted procedure based on established methods for other hydrazine reagents, as a detailed validated method for this compound was not available in the reviewed literature.
1. Reagents and Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Aldehyde standards (e.g., formaldehyde, acetaldehyde)
-
Sample containing carbonyl compounds (e.g., environmental water sample, pharmaceutical process water)
-
Solid Phase Extraction (SPE) C18 cartridges
2. Preparation of Reagent Solution:
-
Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Acidify the solution with a small amount of concentrated HCl (e.g., 1-2 drops per 100 mL) to catalyze the reaction.
3. Sample Preparation and Derivatization:
-
For a 100 mL aqueous sample, adjust the pH to approximately 3 with HCl.
-
Add 10 mL of the this compound reagent solution to the sample.
-
Vortex or stir the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 1 hour, protected from light.
4. Extraction of Derivatives:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the derivatized sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge by passing air or nitrogen through it for 10 minutes.
-
Elute the benzylhydrazone derivatives with 5 mL of acetonitrile.
-
Collect the eluate and adjust the volume to 5.0 mL in a volumetric flask.
5. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition is 60:40 (v/v) acetonitrile:water, ramping to 90:10 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for the specific benzylhydrazone derivative (a preliminary scan should be performed, but a wavelength around 280-320 nm is a reasonable starting point).
-
Quantification: Prepare a calibration curve using standard solutions of the target aldehydes derivatized in the same manner as the samples.
Protocol 2: Analysis of Carbonyls using 2,4-Dinitrophenylhydrazine (DNPH) and HPLC-UV (Based on EPA Method 8315A)
This protocol is a summary of the well-established EPA Method 8315A for the analysis of carbonyl compounds in various matrices.[6]
1. Reagents and Materials:
-
2,4-Dinitrophenylhydrazine (DNPH), purified
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Phosphoric acid
-
Carbonyl standards
2. Derivatization:
-
A measured volume or weight of the sample is buffered to pH 3.
-
The sample is derivatized with an acidic solution of DNPH in acetonitrile.[6]
-
The reaction is typically allowed to proceed for at least 1 hour.[3]
3. Extraction:
-
For aqueous samples, the derivatives can be extracted using a C18 SPE cartridge and eluted with acetonitrile.[6]
-
For solid samples, a liquid-liquid extraction with a suitable organic solvent may be employed.[6]
4. HPLC-UV Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and water.[6]
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection Wavelength: 360 nm.[6]
-
Quantification: Based on an external standard calibration curve of derivatized carbonyl standards.
Visualizing the Workflow and Reaction
To better understand the analytical process, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.
Caption: General reaction of a carbonyl compound with benzylhydrazine to form a stable benzylhydrazone derivative.
Caption: A typical workflow for the analysis of carbonyl compounds using derivatization with this compound.
Conclusion
This compound is a viable derivatization reagent for the analysis of carbonyl compounds. Its chemical properties suggest that it forms stable, UV-active derivatives suitable for chromatographic analysis, similar to other aryl hydrazines. However, a notable lack of published, peer-reviewed data on its specific analytical performance metrics, such as limits of detection, quantification, and recovery in various matrices, is a significant limitation.
In contrast, reagents like DNPH are supported by a wealth of validated methods and performance data, making them a more established and reliable choice for many routine applications. For novel applications or when DNPH exhibits limitations (e.g., isomer formation), this compound may present a suitable alternative, but its use would necessitate thorough in-house method development and validation. Researchers are encouraged to perform comparative studies to generate the data needed for a direct and comprehensive evaluation of this compound's performance against other derivatization agents in their specific analytical context.
References
- 1. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
- 4. Determination of airborne carbonyls via pentafluorophenylhydrazine derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. epa.gov [epa.gov]
- 7. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent hydrazides for the high-performance liquid chromatographic determination of biological carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Benzylhydrazine Hydrochloride: A Comprehensive Guide
Immediate Safety and Logistical Information for Laboratory Professionals
The proper disposal of benzylhydrazine (B1204620) hydrochloride is critical for ensuring laboratory safety and environmental protection. As a compound classified with significant health hazards, including toxicity and potential carcinogenicity, adherence to strict disposal protocols is mandatory. This guide provides detailed, step-by-step procedures for the safe handling and disposal of benzylhydrazine hydrochloride, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
This compound is a hazardous substance that poses several risks:
-
Toxicity: It is toxic if swallowed, harmful in contact with skin, and may cause respiratory irritation.[1][2]
-
Irritation: It is known to cause serious eye and skin irritation.[1][2][3]
-
Carcinogenicity: It is listed as a questionable carcinogen with experimental neoplastigenic data.[4]
-
Environmental Hazards: Like other hydrazine (B178648) derivatives, it can be harmful to aquatic life.[5]
When handling this compound, all operations should be conducted within a certified chemical fume hood.[5] Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
Step-by-Step Disposal Protocol
Disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1][6] The primary and most recommended method of disposal is through a licensed professional waste disposal service.
Step 1: Segregation and Storage
-
Do Not Mix: Never mix this compound waste with other chemical waste streams.[1]
-
Original Containers: Whenever possible, leave the chemical in its original, properly labeled container.[1]
-
Secure Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7] The storage area should be locked up to restrict access.[1][2]
Step 2: Containerization and Labeling
-
Use Suitable Containers: Ensure the waste is stored in a suitable, tightly closed container to prevent leaks or spills.[1][8]
-
Proper Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound." Note the associated hazards (e.g., "Toxic," "Irritant").
Step 3: Arrange for Professional Disposal
-
Licensed Disposal Company: The standard and required procedure is to offer surplus and non-recyclable solutions to a licensed disposal company.[1][8]
-
Incineration: The preferred method of destruction is burning in a chemical incinerator equipped with an afterburner and scrubber.[1][8] This should only be performed by a licensed facility.
Contaminated Packaging:
-
Dispose of contaminated packaging and liners as unused product.[1] Do not attempt to clean or reuse them.
Accidental Spill Management
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[8] Do not allow the product to enter drains.[1]
Spill Cleanup Procedure:
-
Wear Full PPE: This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat. For larger spills or where dust is generated, respiratory protection is required.[2][8]
-
Avoid Dust Creation: Carefully pick up and arrange for disposal without creating dust.[1][8]
-
Contain and Collect: Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal.[1][6][8]
-
Decontaminate Area: Clean the affected area thoroughly once the material has been collected.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., gloves, wipes, absorbent pads) must be disposed of as hazardous waste along with the chemical itself.
Chemical Treatment and Neutralization
While chemical neutralization is a method used for hydrazine, it should be approached with extreme caution for this compound and is best left to waste disposal professionals. For hydrazine spills, oxidation with agents like calcium hypochlorite (B82951) or hydrogen peroxide has been recommended.[9] However, incomplete reactions can produce other hazardous compounds.[9] Therefore, this is not a recommended on-site procedure for laboratory personnel without specific training and risk assessment.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its related compounds.
| Property | Benzylhydrazine Dihydrochloride | Benzylhydrazine Monohydrochloride | Notes |
| CAS Number | 20570-96-1[4] | 1073-62-7[2][3] | Identifies the specific chemical substance. |
| Molecular Formula | C₇H₁₂Cl₂N₂[1] | C₇H₁₁ClN₂[10] | Describes the elemental composition. |
| Molecular Weight | 195.09 g/mol [1] | 158.63 g/mol [3][10] | Mass of one mole of the substance. |
| Melting Point | 143-145 °C (decomposes)[4] | 113 °C[10] | Temperature at which it turns to liquid. |
| Acute Oral Toxicity (LD50) | Not specified | 90 mg/kg (Mouse)[2] | Dose that is lethal to 50% of a test population. |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. BENZYLHYDRAZINE DIHYDROCHLORIDE | 20570-96-1 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 1073-62-7 | Benchchem [benchchem.com]
- 8. capotchem.cn [capotchem.cn]
- 9. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. BENZYLHYDRAZINE MONOHYDROCHLORIDE | 1073-62-7 [chemicalbook.com]
Essential Safety and Logistical Information for Handling Benzylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safety during the handling of hazardous chemicals is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Benzylhydrazine hydrochloride. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Summary of Hazards
This compound is a hazardous substance that poses several risks:
-
Respiratory Irritation: It may cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Requirements | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected before use and disposed of after contact with the substance. Double gloving is recommended. | To prevent skin contact and absorption.[3][4][5] |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z87.1 or equivalent standards. A face shield should be worn when there is a risk of splashing. | To protect eyes from splashes and airborne particles.[3][4] |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes are required. For larger quantities, chemical-resistant coveralls are recommended. | To protect the skin from accidental contact.[4] |
| Respiratory Protection | For nuisance exposures, use a dust mask type N95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. All procedures should be performed in a certified chemical fume hood. | To minimize inhalation exposure.[4][6] |
Operational Plan
The following step-by-step guide outlines the safe handling of this compound from preparation to post-handling decontamination.
Pre-Operational Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Before handling the chemical, put on all required PPE as detailed in the table above.
-
Prepare Work Area: Designate a specific area for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Locate Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.
-
Review Safety Data Sheet (SDS): Always review the SDS for this compound before beginning any new procedure.
Handling Procedure
-
Dispensing: When weighing or transferring the solid material, perform these actions within a chemical fume hood to avoid the creation and inhalation of dust.[4] Use a spatula and weighing paper for transfers.
-
Reactions: Ensure all glassware is securely clamped. If the reaction has the potential to be exothermic or splash, a blast shield must be used.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[1]
-
No Eating or Drinking: Do not eat, drink, or smoke in the area where this compound is handled.[1][3]
Post-Handling
-
Decontaminate: Thoroughly decontaminate all work surfaces after handling is complete.
-
Wash Hands: Wash hands and any other exposed skin thoroughly with soap and water after removing gloves.[1][3][7]
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, inner gloves, face shield/goggles, and respirator.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Categorization: All waste, including empty containers and contaminated PPE, must be treated as hazardous waste.[4]
-
Solid Waste: Collect solid waste in a designated, clearly labeled, and sealed container.[4]
-
Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a separate, sealed hazardous waste bag or container.[4]
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste disposal service.[4]
-
Disposal: All this compound waste must be disposed of in accordance with local, state, and federal regulations.[1][4][7] Do not dispose of it down the drain or in regular trash.[3][4]
Quantitative Data
| Parameter | Value | Source |
| CAS Number | 1073-62-7 | [1] |
| Molecular Formula | C₇H₁₀N₂ · HCl | [8] |
| Molecular Weight | 158.63 g/mol | [2] |
| Melting Point | 113 °C | |
| Boiling Point | 265.4 °C at 760 mmHg | |
| Flash Point | 132 °C | |
| LD50 (Oral, Mouse) | 90 mg/kg | [1] |
Experimental Workflow and Safety Relationships
The following diagrams illustrate the workflow for handling this compound and the relationship between its hazards and the corresponding protective measures.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Hydrazine, (phenylmethyl)-, hydrochloride (1:1) | C7H11ClN2 | CID 14084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. scbt.com [scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
